1-Bromo-2-ethoxy-4-nitrobenzene
Description
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-2-ethoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALXYXWTUXLPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628580 | |
| Record name | 1-Bromo-2-ethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423165-33-7 | |
| Record name | 1-Bromo-2-ethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-ethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of a primary synthesis pathway for 1-Bromo-2-ethoxy-4-nitrobenzene, a valuable intermediate in the development of various pharmaceutical compounds. This guide details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and visual representations of the synthesis workflow.
Synthesis Pathway Overview
The most direct and efficient synthesis of this compound is achieved through a two-step process. The first step involves the bromination of 4-nitrophenol to yield the key intermediate, 2-bromo-4-nitrophenol. The subsequent step is a Williamson ether synthesis, where the hydroxyl group of 2-bromo-4-nitrophenol is ethylated to form the final product.
Caption: Overall synthesis pathway for this compound.
Step 1: Bromination of 4-Nitrophenol
This initial step introduces a bromine atom ortho to the hydroxyl group of 4-nitrophenol.
Experimental Protocol
A solution of 4-nitrophenol in glacial acetic acid is treated with bromine at room temperature. The reaction is monitored until completion, after which the solvent is removed, and the product is purified by recrystallization.
Quantitative Data
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Role |
| 4-Nitrophenol | 139.11 | 0.54 | 75 g | Starting Material |
| Bromine | 159.81 | - | 40 mL | Brominating Agent |
| Glacial Acetic Acid | 60.05 | - | 700 mL | Solvent |
Experimental Workflow
Caption: Workflow for the bromination of 4-nitrophenol.
Step 2: Williamson Ether Synthesis of 2-Bromo-4-nitrophenol
The intermediate, 2-bromo-4-nitrophenol, undergoes an S(_N)2 reaction with an ethylating agent, such as bromoethane, in the presence of a weak base to form the desired ether.[1][2][3]
Experimental Protocol
2-bromo-4-nitrophenol is dissolved in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF). A base, such as potassium carbonate, is added to deprotonate the phenol. Bromoethane is then introduced, and the reaction mixture is heated to facilitate the nucleophilic substitution. Following the reaction, an aqueous work-up is performed to isolate the product, which is then purified.
Quantitative Data (Adapted from a similar synthesis)
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (Example) | Mass/Volume (Example) | Role |
| 2-Bromo-4-nitrophenol | 218.01 | 10 mmol | 2.18 g | Starting Material |
| Bromoethane | 108.97 | 12 mmol | 1.31 g (0.89 mL) | Ethylating Agent |
| Potassium Carbonate | 138.21 | 20 mmol | 2.76 g | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 30 mL | Solvent |
Experimental Workflow
Caption: Workflow for the Williamson ether synthesis of this compound.
References
An In-depth Technical Guide to 1-Bromo-2-ethoxy-4-nitrobenzene: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-Bromo-2-ethoxy-4-nitrobenzene (also known as 2-Bromo-5-nitrophenetole). This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials. This document summarizes its known physical and chemical properties, outlines its expected reactivity based on the constituent functional groups, and proposes a plausible synthetic route. Detailed discussions on its participation in key reaction types, such as nucleophilic and electrophilic aromatic substitution, are included.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₈H₈BrNO₃. Its structure features a benzene ring substituted with a bromine atom, an ethoxy group, and a nitro group. These functional groups dictate its physical and chemical characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Reference |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Synonyms | 2-Bromo-5-nitrophenetole, 2-Bromo-5-nitroethoxybenzene | --INVALID-LINK--[2][3][4] |
| CAS Number | 423165-33-7 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₈BrNO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 246.06 g/mol | --INVALID-LINK--[1] |
| Melting Point | 54-56 °C | --INVALID-LINK--[2][4] |
| Boiling Point | 314.8 °C at 760 mmHg | --INVALID-LINK--[2][4] |
| Density | 1.557 g/cm³ | --INVALID-LINK--[2][4] |
Spectroscopic Data (Predicted and from Related Compounds):
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethoxy group. The aromatic region will display complex splitting patterns due to the different electronic environments of the three protons on the ring. The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the bromine atom is expected to be shielded due to the "heavy atom effect"[5]. The carbons ortho and para to the strongly electron-withdrawing nitro group will be deshielded.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-Br, C-O-C (ether), and NO₂ functional groups. The nitro group will show strong symmetric and asymmetric stretching vibrations typically in the regions of 1350-1300 cm⁻¹ and 1550-1500 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethoxy group, the nitro group, and other fragments.
Reactivity
The reactivity of this compound is governed by the interplay of its three functional groups on the aromatic ring. The nitro group is a strong electron-withdrawing group and a meta-director. The ethoxy group is an electron-donating group and an ortho-, para-director. The bromine atom is a deactivating but ortho-, para-directing group.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group para to the bromine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The nitro group stabilizes the negative charge of the Meisenheimer intermediate formed during the reaction. The bromine atom serves as a good leaving group.
References
- 1. This compound | C8H8BrNO3 | CID 22832075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BroMo-5-nitrophenetole, 98% | CAS 423165-33-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 1-bromo-2-ethoxy-4-nitro-benzene | CAS 423165-33-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 2-Bromo-5-nitrophenol AldrichCPR 52427-05-1 [sigmaaldrich.com]
- 5. 2-BROMO-5-NITROACETOPHENONE(65130-31-6) 1H NMR [m.chemicalbook.com]
Spectroscopic Profile of 1-Bromo-2-ethoxy-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the organic compound 1-Bromo-2-ethoxy-4-nitrobenzene. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and chemical analysis, offering available quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the compound's structural characterization.
Quantitative Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in the ethoxy group and the aromatic ring.
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| 1.30 | Triplet (t) | 7.0 | 3H | -O-CH₂-CH₃ |
| 4.21 | Quartet (q) | 7.0 | 2H | -O-CH₂ -CH₃ |
| 7.26 | Doublet of doublets (dd) | 8.4, 0.4 | 1H | Aromatic H |
| 8.06 | Doublet of doublets (dd) | 8.4, 1.7 | 1H | Aromatic H |
| 8.30 | Doublet of doublets (dd) | 1.7, 0.4 | 1H | Aromatic H |
Experimental Protocols
The following sections detail the standardized experimental methodologies for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference signal at 0 ppm.
-
Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Acquisition:
-
The sample tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
The magnetic field is shimmed to achieve homogeneity, which ensures sharp spectral lines.
-
For ¹H NMR, a standard single-pulse experiment is typically performed.
-
For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
The free induction decay (FID) signal is recorded.
-
-
Data Processing:
-
The FID is converted into a frequency-domain spectrum using a Fourier transform.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline of the spectrum is corrected to be flat.
-
The chemical shifts of the peaks are referenced to the TMS signal.
-
The integrals of the peaks in the ¹H NMR spectrum are determined to establish the relative ratios of the different types of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: The analysis is performed using an FT-IR spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded to subtract any atmospheric or instrumental interferences.
-
The sample is placed in the infrared beam path.
-
The infrared radiation is passed through the sample, and the transmitted radiation is detected.
-
An interferogram is generated, which represents the intensity of the transmitted radiation as a function of the optical path difference.
-
-
Data Processing:
-
The interferogram is converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) using a Fourier transform.
-
The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The most common ionization technique for this type of molecule is Electron Ionization (EI). In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This process removes an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Mass Analysis:
-
The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, which are formed by the breakdown of the molecular ion. The fragmentation pattern provides valuable information about the structure of the molecule.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the molecular structure and the different spectroscopic techniques.
Caption: Logical workflow of spectroscopic analysis.
Caption: Relationship between molecular properties and spectroscopic techniques.
An In-depth Technical Guide to 1-Bromo-2-ethoxy-4-nitrobenzene (CAS: 423165-33-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 1-Bromo-2-ethoxy-4-nitrobenzene. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It includes a compilation of known data, a plausible experimental protocol for its synthesis, and an exploration of its potential utility as a building block in medicinal chemistry, drawing from the known bioactivities of structurally related nitrophenyl ether compounds. Safety and handling information based on analogous compounds is also provided.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound [1]
| Property | Value | Source |
| CAS Number | 423165-33-7 | PubChem[1] |
| Molecular Formula | C₈H₈BrNO₃ | PubChem[1] |
| Molecular Weight | 246.06 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CCOC1=C(C=C(C=C1)--INVALID-LINK--[O-])Br | PubChem |
| InChI Key | ZALXYXWTUXLPBJ-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 2.8 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Computed Rotatable Bond Count | 2 | PubChem[1] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features |
| ¹H NMR | A published ¹H NMR spectrum indicates characteristic peaks for the ethoxy group (a triplet and a quartet) and distinct signals for the aromatic protons, showing splitting patterns consistent with the substitution on the benzene ring.[2][3] |
| ¹³C NMR | Expected signals would include those for the two carbons of the ethoxy group, and six distinct signals for the aromatic carbons, with chemical shifts influenced by the bromo, ethoxy, and nitro substituents. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine. |
| Infrared (IR) | Key absorption bands would be expected for the C-O-C ether linkage, the aromatic C=C bonds, and the symmetric and asymmetric stretching vibrations of the nitro group. |
Synthesis and Experimental Protocols
2.1. Proposed Synthesis Workflow
References
A Technical Guide to the Solubility of 1-Bromo-2-ethoxy-4-nitrobenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-Bromo-2-ethoxy-4-nitrobenzene, a compound of interest in organic synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for its determination. It outlines both qualitative and quantitative experimental protocols to empower researchers to generate reliable solubility data. This guide includes detailed methodologies, a template for data presentation, and a logical workflow to streamline the experimental process.
Introduction and Predicted Solubility Profile
This compound is a substituted aromatic compound. Its molecular structure, featuring a benzene ring with bromo, ethoxy, and nitro functional groups, suggests a predominantly non-polar character. Aromatic compounds, in general, tend to be soluble in organic solvents and insoluble in water[1]. The presence of the polar nitro group may confer some interaction with polar solvents, but the overall hydrophobic nature of the large aromatic ring and the ethoxy group is expected to dominate its solubility behavior. Nitrobenzene itself is soluble in organic solvents like ethanol, ether, and benzene, while having very low solubility in water[2]. Therefore, it is predicted that this compound will exhibit good solubility in common organic solvents such as alcohols, ethers, ketones, and aromatic hydrocarbons, and poor solubility in water.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following sections detail the protocols for both qualitative screening and quantitative measurement.
This initial test provides a rapid assessment of solubility in a range of solvents, which can inform the selection of solvents for quantitative analysis.
Objective: To qualitatively determine if this compound is soluble, partially soluble, or insoluble in a selection of common organic solvents at ambient temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 10-20 mg of this compound into a small test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously shake the test tube or use a vortex mixer for 30-60 seconds[3].
-
Visually inspect the solution against a contrasting background.
-
Record the observation as "soluble" (the solid completely dissolves, leaving a clear solution), "partially soluble" (some of the solid dissolves, but undissolved particles remain), or "insoluble" (the solid does not appear to dissolve)[4].
-
Repeat the procedure for each solvent to be tested.
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature[5][6][7].
Objective: To quantitatively measure the equilibrium solubility of this compound in selected organic solvents at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (of high purity)
-
Glass flasks or vials with airtight seals
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a flask. This is to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Accurately add a known volume of the chosen solvent to the flask.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. The agitation should be sufficient to keep the solid suspended without creating a vortex[5].
-
Shake the flask for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.
-
Dilute the clear filtrate with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted filtrate using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mg/mL.
Data Presentation
The quantitative solubility data should be organized systematically for clarity and comparative analysis.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |
|---|---|---|---|
| e.g., Ethanol | e.g., 25 | e.g., HPLC | |
| e.g., Acetone | e.g., 25 | e.g., HPLC | |
| e.g., Toluene | e.g., 25 | e.g., HPLC |
| e.g., Hexane | e.g., 25 | | e.g., HPLC |
Logical Workflow for Solubility Determination
The following diagram illustrates the logical progression from initial qualitative assessment to precise quantitative measurement of solubility.
Caption: Workflow for determining the solubility of an organic compound.
Conclusion
While specific solubility data for this compound is not readily published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined qualitative and quantitative methodologies, researchers in drug development and other scientific fields can systematically and accurately characterize the solubility profile of this compound, facilitating its effective use in further research and applications.
References
- 1. Aromatic Compounds: Nomenclature, Characteristics and Conditions [allen.in]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. csub.edu [csub.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. who.int [who.int]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-2-ethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational properties of 1-Bromo-2-ethoxy-4-nitrobenzene. In the absence of extensive direct experimental data for this specific compound, this guide synthesizes information from closely related analogues, theoretical principles, and standard analytical methodologies to present a comprehensive overview. The document covers the probable molecular geometry, conformational preferences, and spectroscopic characteristics. Standard experimental protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are detailed to provide a framework for empirical studies. All quantitative data from related compounds is summarized for comparative analysis.
Introduction
This compound is a substituted aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. Understanding its three-dimensional structure and conformational dynamics is crucial for predicting its reactivity, intermolecular interactions, and biological activity. The electronic properties of the nitro group and the steric and electronic influence of the bromine and ethoxy substituents create a molecule with interesting and complex structural features. This guide aims to elucidate these features through a combination of data from analogous structures and theoretical considerations.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below. These are primarily computed properties due to the lack of extensive experimental data in the literature.[1]
| Property | Value | Source |
| Molecular Formula | C8H8BrNO3 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 423165-33-7 | PubChem[1] |
| Molecular Weight | 246.06 g/mol | PubChem[1] |
| Canonical SMILES | CCOC1=C(C=CC(=C1)--INVALID-LINK--[O-])Br | PubChem[1] |
| InChIKey | ZALXYXWTUXLPBJ-UHFFFAOYSA-N | PubChem[1] |
Conformational Analysis
The conformation of this compound is determined by the rotational freedom around the C-O bond of the ethoxy group and the C-N bond of the nitro group, as well as the orientation of these groups relative to the benzene ring.
Orientation of the Nitro Group
The nitro group's orientation is influenced by the steric hindrance imposed by the adjacent ethoxy group. In related substituted nitrobenzenes, the dihedral angle between the nitro group and the phenyl ring is sensitive to the nature of the ortho substituent. For instance, in 1-bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is 14.9 (11)°.[2][3] This deviation from planarity is a result of steric repulsion. Given that an ethoxy group is bulkier than a methyl group, a similar or even greater out-of-plane twist of the nitro group is expected in this compound to minimize steric strain.
Orientation of the Ethoxy Group
The ethoxy group also has rotational freedom around the C-O bond. The conformation of the ethyl group relative to the benzene ring will likely be staggered to minimize torsional strain. The overall orientation will be a balance between maximizing conjugation of the oxygen lone pairs with the aromatic system (favoring planarity) and minimizing steric clashes with the ortho-bromo substituent.
A logical workflow for determining the conformational preferences is outlined below.
Caption: Workflow for conformational analysis.
Spectroscopic Data (Inferred and Analogous)
Direct experimental spectroscopic data for this compound is scarce. The following sections present expected spectroscopic features based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
An ¹H NMR spectrum for a compound labeled "2-bromo-1-ethoxy-4-nitrobenzene" is available and is presumed to be that of the title compound. The expected signals are:
-
A triplet for the methyl protons (-CH3) of the ethoxy group.
-
A quartet for the methylene protons (-CH2-) of the ethoxy group.
-
Signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the three protons on the benzene ring. The substitution pattern would lead to a characteristic splitting pattern for these aromatic protons.
The expected chemical shifts and multiplicities are summarized in the table below, based on the analysis of the available spectrum.
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| Ethoxy -CH3 | Triplet | ~1.5 |
| Ethoxy -CH2- | Quartet | ~4.2 |
| Aromatic H | Doublet | ~7.0 |
| Aromatic H | Doublet of doublets | ~8.2 |
| Aromatic H | Doublet | ~8.4 |
¹³C NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the electronegative bromine, oxygen, and nitro groups would be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| C-O (Ether) | Stretch | 1200 - 1275 |
| C-Br | Stretch | 500 - 600 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are provided below.
Single Crystal X-ray Diffraction
This technique would provide definitive information on the solid-state molecular structure and conformation.
Caption: Protocol for X-ray crystallography.
Methodology:
-
Crystal Growth: Single crystals of this compound would be grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) would be mounted on a goniometer and placed in a diffractometer. The crystal would be irradiated with monochromatic X-rays, and the diffraction pattern would be recorded.
-
Structure Solution and Refinement: The collected diffraction data would be used to solve the phase problem and generate an initial electron density map. The atomic positions would then be refined to best fit the experimental data, yielding a final, detailed molecular structure.
NMR Spectroscopy
Methodology:
-
Sample Preparation: A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: A one-dimensional ¹H NMR spectrum would be acquired to determine the chemical shifts, integration, and multiplicity of the proton signals.
-
¹³C NMR: A one-dimensional ¹³C NMR spectrum would be acquired to identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be performed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals.
-
NOESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could be performed to identify through-space interactions between protons, providing evidence for the preferred conformation in solution.
IR Spectroscopy
Methodology:
-
Sample Preparation: A small amount of the solid sample would be mixed with KBr powder and pressed into a thin pellet, or a thin film would be cast from a solution onto a salt plate.
-
Data Acquisition: The sample would be placed in an FTIR spectrometer, and the infrared spectrum would be recorded, typically in the range of 4000-400 cm⁻¹. The positions and intensities of the absorption bands would be analyzed to identify the functional groups present.
Conclusion
While direct experimental data for this compound is limited, a comprehensive understanding of its molecular structure and conformation can be inferred from the analysis of analogous compounds and theoretical principles. The presence of bulky ortho substituents likely leads to a non-planar arrangement of the nitro and ethoxy groups relative to the benzene ring. The provided experimental protocols outline the necessary steps to obtain empirical data for this compound, which would be invaluable for validating the inferred structural features and for its potential application in drug development and other areas of chemical research.
References
1-Bromo-2-ethoxy-4-nitrobenzene: A Versatile Scaffold for Medicinal Chemistry Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Bromo-2-ethoxy-4-nitrobenzene is a substituted nitroaromatic compound poised for significant applications in medicinal chemistry. Its unique arrangement of functional groups—a bromo moiety, an ethoxy group, and a nitro group—on a central benzene ring offers a versatile platform for the synthesis of diverse and complex molecular architectures. This guide explores the potential of this compound as a foundational building block in drug discovery, detailing its chemical reactivity, potential synthetic pathways to novel bioactive molecules, and the rationale for its use in developing new therapeutic agents. While direct therapeutic applications of this specific molecule are not yet extensively documented, its structural motifs are present in numerous compounds with established pharmacological relevance.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic medicinal chemistry. These properties, summarized in the table below, influence its reactivity, solubility, and handling.
| Property | Value |
| Molecular Formula | C₈H₈BrNO₃[1] |
| Molecular Weight | 246.06 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 423165-33-7[1] |
| Computed XLogP3 | 2.8[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 3[1] |
| Rotatable Bond Count | 2[1] |
Table 1: Physicochemical Properties of this compound. Data sourced from PubChem.[1]
Reactivity and Synthetic Potential
The medicinal chemistry utility of this compound stems from the distinct reactivity of its three functional groups. The interplay of these groups allows for a stepwise and regioselective modification of the aromatic core.
1. The Nitro Group: The strongly electron-withdrawing nature of the nitro group dominates the reactivity of the aromatic ring.[2][3] This group activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the nitro group itself is a key functional handle that can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations, including amide bond formation, sulfonylation, and diazotization.[4]
2. The Bromo Atom: The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions.[4] Its position ortho to the ethoxy group and meta to the nitro group influences the regioselectivity of these reactions. Additionally, the bromo substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse carbon-based substituents.[4]
3. The Ethoxy Group: The ethoxy group is an electron-donating group that can influence the electron density of the aromatic ring and modulate the lipophilicity of derivative compounds. While generally less reactive than the bromo and nitro groups, its presence can direct the regioselectivity of certain electrophilic aromatic substitution reactions if the nitro group were to be modified first.
The logical workflow for exploiting these reactive sites is depicted in the following diagram:
Potential Applications in Medicinal Chemistry
Based on the known biological activities of nitroaromatic compounds and structurally related scaffolds, this compound can be envisioned as a starting point for the development of several classes of therapeutic agents.
Antimicrobial Agents
Nitroaromatic compounds have a long history as antimicrobial agents.[5][6] Their mechanism of action often involves the reductive bioactivation of the nitro group within the target pathogen to generate cytotoxic reactive nitrogen species.[6][7] These reactive species can induce cellular damage, leading to microbial cell death. The this compound scaffold could be elaborated to generate novel antimicrobial candidates with potentially improved efficacy or spectra of activity.
Anticancer Agents
The nitro group is a feature of some anticancer drugs and hypoxia-activated prodrugs.[8] In the low-oxygen environment characteristic of solid tumors, the nitro group can be selectively reduced to a cytotoxic species, leading to targeted tumor cell killing. The versatile substitution pattern of this compound allows for the introduction of various pharmacophores that could target specific signaling pathways implicated in cancer, with the nitro group providing a mechanism for selective activation within the tumor microenvironment.
Kinase Inhibitors
Many kinase inhibitors feature a substituted aromatic core. The ability to generate diverse libraries of compounds from this compound through cross-coupling and amination reactions makes it an attractive starting point for the discovery of novel kinase inhibitors. For instance, the synthesis of biaryl compounds via Suzuki coupling could lead to scaffolds that mimic the hinge-binding motifs of known kinase inhibitors.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound in an oncology context:
Experimental Protocols
While specific protocols for the medicinal chemistry applications of this compound are not widely published, standard synthetic procedures for the key transformations can be adapted.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the displacement of the bromo group with a generic nucleophile.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO) is added the desired nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
The following diagram outlines the experimental workflow for a typical SNAr reaction:
General Protocol for Nitro Group Reduction
This protocol outlines a standard method for the reduction of the nitro group to an amine.
-
Reaction Setup: this compound (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol). A reducing agent such as tin(II) chloride (SnCl₂·2H₂O) (3-5 eq) or catalytic hydrogenation (e.g., H₂, Pd/C) is employed. For SnCl₂ reduction, concentrated hydrochloric acid is often added.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating and monitored by TLC or LC-MS.
-
Work-up and Purification: For SnCl₂ reductions, the reaction mixture is basified with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate tin salts, which are then removed by filtration. The filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting amine can be purified by column chromatography or used directly in the next step.
Conclusion
This compound represents a promising, yet underexplored, starting material for medicinal chemistry campaigns. Its trifunctional nature allows for the generation of diverse molecular libraries through well-established synthetic transformations. While direct biological data for this specific compound and its derivatives are scarce in the public domain, the known pharmacological relevance of the nitroaromatic scaffold suggests that this compound is a valuable tool for the discovery of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer drug development. Further investigation into the synthesis and biological evaluation of derivatives of this versatile building block is warranted.
References
- 1. This compound | C8H8BrNO3 | CID 22832075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. svedbergopen.com [svedbergopen.com]
- 3. scielo.br [scielo.br]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nitro Group Containing Drugs | Pharmaceuticals | MDPI [mdpi.com]
A Technical Guide to the Thermal Stability and Decomposition of 1-Bromo-2-ethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-ethoxy-4-nitrobenzene is a substituted nitroaromatic compound with potential applications in organic synthesis and drug development. As with many nitro-containing molecules, understanding its thermal stability is paramount for safe handling, storage, and processing. Nitroaromatic compounds are known for their energetic nature, and their decomposition can be exothermic and, in some cases, explosive. This guide summarizes the expected thermal behavior of this compound, proposes potential decomposition pathways, and provides standardized experimental protocols for its thermal analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₃ | PubChem CID: 22832075[1] |
| Molecular Weight | 246.06 g/mol | PubChem CID: 22832075[1] |
| IUPAC Name | This compound | PubChem CID: 22832075[1] |
| Physical State | Solid (predicted) | General knowledge of similar compounds |
| GHS Hazard Statements | H302, H315, H319, H335 | PubChem CID: 22832075[1] |
Thermal Stability and Decomposition
While no specific onset decomposition temperature for this compound has been reported, the thermal behavior of nitroaromatic compounds is generally governed by the C-NO₂ bond strength and the influence of other substituents on the aromatic ring.
General Decomposition of Nitroaromatic Compounds
The thermal decomposition of nitroaromatic compounds can proceed through several pathways, with the dominant mechanism often depending on the temperature and the substitution pattern of the molecule. The primary initiation steps are:
-
C-NO₂ Bond Homolysis: At high temperatures, the weakest bond, the C-NO₂, is prone to homolytic cleavage, generating a phenyl radical and a nitrogen dioxide radical (•NO₂). This is a common pathway for many nitroaromatic compounds.
-
Nitro-Nitrite Isomerization: The nitro group can rearrange to a nitrite group (-ONO), which is less stable and readily undergoes further decomposition.
The presence of ortho-substituents can introduce alternative, lower-energy decomposition pathways. For this compound, the ethoxy group is positioned ortho to the nitro group, which could lead to intramolecular reactions.
Postulated Decomposition Pathway for this compound
Given the ortho relationship between the ethoxy and nitro groups, a plausible initial decomposition step involves an intramolecular hydrogen abstraction from the ethoxy group by the nitro group, proceeding through a six-membered transition state. This would be a lower-energy pathway compared to direct C-NO₂ bond homolysis.
A simplified, postulated decomposition pathway is outlined below:
Caption: Postulated initial decomposition pathway for this compound.
Expected Decomposition Products
Based on the elemental composition of this compound (C, H, Br, N, O), the following decomposition products can be anticipated, consistent with safety data sheets for analogous compounds:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen bromide (HBr)
-
Water (H₂O)
-
Various organic fragments
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following are generalized protocols, which must be adapted and performed with stringent safety precautions.
Safety Precautions:
-
Due to the potential for energetic decomposition, all thermal analyses should be conducted on a small scale (0.5 - 2.0 mg).
-
The operator must wear appropriate personal protective equipment (PPE), including a blast shield, face shield, and flame-retardant lab coat.
-
The analysis should be performed in a well-ventilated area, preferably within a fume hood.
-
Whenever possible, the thermal analyzer should be operated remotely.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Tare a ceramic or aluminum TGA pan.
-
Accurately weigh 0.5 - 2.0 mg of this compound into the pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the decomposition curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of thermal events (e.g., melting, decomposition) and the associated heat flow.
Methodology:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Accurately weigh 0.5 - 2.0 mg of this compound into a hermetically sealed aluminum pan. A pinhole in the lid is recommended to allow for the release of gaseous decomposition products.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the heat flow as a function of temperature.
-
Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks.
Experimental Workflow
The following diagram illustrates a general workflow for the thermal analysis of this compound.
Caption: General experimental workflow for thermal analysis.
Data from Analogous Compounds
The following table summarizes qualitative thermal stability information for structurally related compounds. This data should be used as a general guide to the expected behavior of this compound.
| Compound | CAS Number | Key Thermal Stability Information | Source |
| 1-Bromo-4-nitrobenzene | 586-78-7 | Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide. | Fisher Scientific SDS[2], Thermo Fisher Scientific SDS[3] |
| 1-(2-Bromoethoxy)-4-nitrobenzene | 13288-06-7 | No specific thermal stability data available in the provided search results. General GHS hazards are listed. | ChemicalBook[4] |
| 1-Bromo-3-nitrobenzene | 585-79-5 | The product is chemically stable under standard ambient conditions. Strong heating should be avoided. | Sigma-Aldrich SDS[5] |
Conclusion
A thorough understanding of the thermal stability and decomposition of this compound is critical for its safe utilization in research and development. Although specific experimental data is currently lacking in the public domain, the information on analogous nitroaromatic compounds suggests that this molecule should be handled as a potentially energetic material. The primary decomposition pathways are likely to involve the nitro group, with the ortho-ethoxy substituent potentially playing a significant role in the initial decomposition steps. Rigorous experimental evaluation using TGA and DSC, following strict safety protocols, is essential to fully characterize the thermal hazards associated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oswaal360.com [oswaal360.com]
- 4. scispace.com [scispace.com]
- 5. [PDF] Thermal Stability Studies on a Homologous Series of Nitroarenes | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Electrophilic Aromatic Substitution Reactions of 1-Bromo-2-ethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 1-bromo-2-ethoxy-4-nitrobenzene. While specific experimental data for this polysubstituted benzene is limited in readily available literature, this document extrapolates from established principles of organic chemistry and data from analogous compounds to predict reaction outcomes and provide generalized experimental protocols. The guide covers the theoretical underpinnings of EAS, the directing effects of the bromo, ethoxy, and nitro substituents, and detailed discussions on nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Particular attention is given to predicting regioselectivity and potential challenges, such as steric hindrance and catalyst interactions. This document is intended to serve as a foundational resource for researchers designing synthetic routes involving this compound.
Introduction to Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The reaction mechanism involves the attack of an electrophile on the electron-rich π system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with the electrophile.
The regiochemical outcome of EAS on substituted benzenes is dictated by the electronic properties of the substituents already present on the ring. These substituents can be broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.
-
Activating Groups: These groups donate electron density to the aromatic ring, stabilizing the arenium ion and increasing the rate of reaction. They are typically ortho-, para-directing. Examples include alkyl, alkoxy (-OR), and amino (-NR₂) groups.
-
Deactivating Groups: These groups withdraw electron density from the aromatic ring, destabilizing the arenium ion and decreasing the reaction rate. Most deactivating groups are meta-directors. Examples include nitro (-NO₂), cyano (-CN), and carbonyl groups. Halogens are an exception, being deactivating yet ortho-, para-directing.
Regioselectivity in this compound
The electrophilic aromatic substitution of this compound is governed by the interplay of the directing effects of its three substituents:
-
-Br (Bromo): A deactivating, ortho-, para-director.
-
-OCH₂CH₃ (Ethoxy): A strongly activating, ortho-, para-director.
-
-NO₂ (Nitro): A strongly deactivating, meta-director.
In polysubstituted benzenes, the most powerful activating group generally controls the position of substitution. In this case, the ethoxy group is the most activating substituent and will therefore be the primary director for incoming electrophiles. The ethoxy group at C2 directs to the positions ortho (C3) and para (C1) to it. Since the para position (C1) is already substituted with a bromine atom, the primary sites of electrophilic attack are the ortho positions, C3 and C5 (relative to the ethoxy group being at C2, assuming standard IUPAC numbering where the bromo group is at C1).
However, steric hindrance from the adjacent bromo group at C1 is expected to significantly disfavor substitution at the C3 position. Therefore, the major product of most electrophilic aromatic substitution reactions on this compound is predicted to be the one where the electrophile adds to the C5 position.
The following diagram illustrates the directing influences of the substituents on the available positions for electrophilic attack.
Nitration
The introduction of a nitro group onto the aromatic ring is a fundamental electrophilic aromatic substitution reaction.
Predicted Outcome
Nitration of this compound is expected to yield primarily 1-bromo-2-ethoxy-4,5-dinitrobenzene . The reaction is driven by the formation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.
Quantitative Data (Predicted)
| Reactant | Reagents | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |
| This compound | Conc. HNO₃, Conc. H₂SO₄ | 0 - 10 | 1 - 2 | 1-Bromo-2-ethoxy-4,5-dinitrobenzene | 70 - 85 |
Experimental Protocol (Generalized)
Caution: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL) to 0 °C in an ice bath.
-
Slowly add concentrated nitric acid (e.g., 20 mL) dropwise to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction: Dissolve this compound (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C.
-
Add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Halogenation
Halogenation introduces a halogen atom (Cl, Br) onto the aromatic ring.
Predicted Outcome
Halogenation of this compound is predicted to primarily yield 1,5-dibromo-2-ethoxy-4-nitrobenzene (for bromination) or 1-bromo-5-chloro-2-ethoxy-4-nitrobenzene (for chlorination). These reactions typically require a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination.
Quantitative Data (Predicted)
| Reactant | Reagents | Catalyst | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |
| This compound | Br₂ | FeBr₃ | 25 - 50 | 2 - 4 | 1,5-Dibromo-2-ethoxy-4-nitrobenzene | 65 - 80 |
| This compound | Cl₂ | AlCl₃ | 25 - 50 | 2 - 4 | 1-Bromo-5-chloro-2-ethoxy-4-nitrobenzene | 60 - 75 |
Experimental Protocol (Generalized for Bromination)
Caution: Bromine is highly corrosive, toxic, and volatile. Handle in a well-ventilated fume hood with appropriate PPE.
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask, add a catalytic amount of iron filings or anhydrous FeBr₃.
-
Reaction: Add a solution of bromine (1.1 eq) in the same solvent dropwise to the reaction mixture at room temperature.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Sulfonation
Sulfonation introduces a sulfonic acid (-SO₃H) group onto the aromatic ring.
Predicted Outcome
Sulfonation of this compound is expected to yield 4-bromo-5-ethoxy-2-nitrobenzenesulfonic acid . This reaction is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃).
Quantitative Data (Predicted)
| Reactant | Reagents | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |
| This compound | Fuming H₂SO₄ (20% SO₃) | 25 - 40 | 3 - 6 | 4-Bromo-5-ethoxy-2-nitrobenzenesulfonic acid | 75 - 90 |
Experimental Protocol (Generalized)
Caution: Fuming sulfuric acid is extremely corrosive. Handle with extreme care in a fume hood with appropriate PPE.
-
Reaction: Carefully add this compound (1.0 eq) in small portions to fuming sulfuric acid with stirring, keeping the temperature below 40 °C.
-
Stir the mixture at room temperature for 3-6 hours.
-
Work-up: Cautiously pour the reaction mixture onto crushed ice.
-
The sulfonic acid product may precipitate or remain in solution. If it precipitates, it can be collected by filtration. If it remains in solution, it can often be isolated by salting out with sodium chloride.
-
Purification: The crude sulfonic acid can be purified by recrystallization from water or by conversion to its sodium salt.
Friedel-Crafts Reactions
Friedel-Crafts reactions, including alkylation and acylation, are important C-C bond-forming reactions. However, they are generally not successful on strongly deactivated aromatic rings.
Predicted Outcome
The presence of the strongly deactivating nitro group on this compound makes it a very poor substrate for Friedel-Crafts reactions. It is highly probable that both Friedel-Crafts alkylation and acylation will not proceed under standard conditions. The deactivating effect of the nitro group is too strong for the π system to be sufficiently nucleophilic to attack the carbocation or acylium ion intermediates.
Experimental Considerations
While not expected to be successful, a generalized protocol for attempting a Friedel-Crafts acylation is provided below for completeness.
Experimental Protocol (Generalized for Acylation - Not Recommended)
-
Setup: To a suspension of anhydrous aluminum chloride (1.2 eq) in a dry solvent (e.g., dichloromethane) under an inert atmosphere, add the acyl chloride (1.1 eq) at 0 °C.
-
Stir the mixture for 15-30 minutes to form the acylium ion complex.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent and analyze the residue for any product formation. It is anticipated that primarily unreacted starting material will be recovered.
Experimental Workflow Visualization
The following diagram outlines a general workflow for performing and analyzing an electrophilic aromatic substitution reaction on this compound.
Conclusion
This technical guide has provided a detailed theoretical framework for understanding and predicting the outcomes of electrophilic aromatic substitution reactions on this compound. The regioselectivity is primarily controlled by the strongly activating ethoxy group, directing substitution to the C5 position to avoid steric hindrance from the adjacent bromo group. While specific experimental data for this compound is scarce, the generalized protocols provided, based on well-established procedures for similar substrates, offer a solid starting point for synthetic planning. Researchers and drug development professionals should be aware of the limitations, particularly the unreactivity of this substrate in Friedel-Crafts reactions due to the deactivating nitro group. Future experimental work is needed to validate these predictions and to fully characterize the reactivity of this interesting polysubstituted aromatic compound.
Synthesis of Novel Derivatives from 1-Bromo-2-ethoxy-4-nitrobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of 1-Bromo-2-ethoxy-4-nitrobenzene. This compound is a versatile starting material for the synthesis of a wide array of novel molecules with potential applications in medicinal chemistry and materials science. The electron-withdrawing nitro group and the strategically positioned bromine atom and ethoxy group allow for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document outlines key experimental protocols, presents quantitative data for analogous reactions, and illustrates the underlying reaction mechanisms and workflows.
Overview of Synthetic Transformations
This compound serves as a valuable scaffold for introducing molecular diversity. The primary reactive site for cross-coupling reactions is the carbon-bromine bond, which is susceptible to oxidative addition to a palladium(0) catalyst. Additionally, the aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group.
This guide will focus on three principal classes of reactions for the derivatization of this compound:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of biaryl derivatives.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, leading to the synthesis of arylamines.
-
Nucleophilic Aromatic Substitution: For the introduction of a variety of nucleophiles, such as alkoxides and thiolates, by displacing the bromide.
Due to the limited availability of specific experimental data for this compound in the cited literature, the following sections will provide representative protocols and data from closely related analogous compounds. These examples are intended to be illustrative of the expected reactivity and should be adapted and optimized for the specific substrate.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. For this compound, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are particularly relevant.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryl compounds by coupling an organoboron reagent with an organic halide.[1]
Reaction Scheme:
Illustrative Experimental Protocol (Adapted from analogous reactions):
To a solution of this compound (1.0 mmol) and an arylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL), is added a base such as potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12-24 hours.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data for Analogous Suzuki-Miyaura Reactions:
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with arylboronic acids, which can serve as a reference for the expected outcomes with this compound.
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | Toluene/EtOH/H2O | 80 | 12 | 95 | [1] |
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)2/SPhos (2) | K3PO4 | Toluene/H2O | 100 | 16 | 92 | [3] |
| 1-Bromo-2-methoxy-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(dppf)Cl2 (5) | Na2CO3 | Dioxane/H2O | 100 | 18 | 88 | Hypothetical |
Suzuki-Miyaura Catalytic Cycle:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[4][5]
Reaction Scheme:
Illustrative Experimental Protocol (Adapted from analogous reactions):
In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst such as Pd2(dba)3 (0.02 mmol), a phosphine ligand like XPhos (0.04 mmol), and a base, for example, sodium tert-butoxide (1.4 mmol), are combined.[5] Anhydrous toluene (5 mL) is added via syringe. The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Quantitative Data for Analogous Buchwald-Hartwig Amination Reactions:
The following table presents representative yields for the Buchwald-Hartwig amination of various aryl bromides.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | Aniline | Pd(OAc)2 (2) | XPhos (4) | NaOtBu | Toluene | 110 | 12 | 92 | [6] |
| 1-Bromo-2-methoxybenzene | Morpholine | Pd2(dba)3 (1) | BINAP (1.5) | Cs2CO3 | Dioxane | 100 | 16 | 85 | [5] |
| This compound | Piperidine | Pd(OAc)2 (2) | RuPhos (4) | K3PO4 | 1,4-Dioxane | 100 | 18 | 90 | Hypothetical |
Buchwald-Hartwig Amination Catalytic Cycle:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-2-ethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Bromo-2-ethoxy-4-nitrobenzene as a key building block. The Suzuki coupling is a versatile and powerful method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and substituted aromatic compounds crucial for pharmaceutical and materials science research.[1][2]
This compound is a valuable substrate, incorporating an electron-withdrawing nitro group and an electron-donating ethoxy group, which can influence the reactivity of the C-Br bond and provide handles for further synthetic transformations. These protocols are based on established methodologies for palladium-catalyzed cross-coupling reactions and are intended to serve as a comprehensive guide for reaction setup, execution, and optimization.[3][4]
General Reaction Scheme
The Suzuki coupling of this compound with an organoborane (typically a boronic acid or its ester) is depicted below. This reaction facilitates the formation of a new carbon-carbon bond between the aromatic ring of this compound and the organic group from the boron reagent.
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocols
This section outlines a general and a specific experimental protocol for the Suzuki coupling of this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol can be adapted for various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)[5]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equivalents)[5]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)[2]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst, base, and arylboronic acid.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound, followed by the anhydrous solvent via syringe. If a co-solvent like water is used, it should be deoxygenated prior to addition.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (typically between 80-120 °C) for the designated time (typically 2-24 hours).[6] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Specific Protocol: Synthesis of 2-Ethoxy-4-nitro-1,1'-biphenyl
This protocol details the reaction of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 246.06 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.6 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL, deoxygenated)
Procedure:
-
In a 25 mL Schlenk flask, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the deoxygenated 1,4-dioxane and water via syringe.
-
Stir the mixture at 90 °C for 12 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Data Presentation
The following table summarizes typical reaction parameters for the Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for similar substrates.
| Entry | Arylboronic Acid (R) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenyl | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 100 | 8 | 80-90 |
| 3 | 4-Tolyl | Pd(OAc)₂/SPhos (1) | K₃PO₄ | DMF | 110 | 6 | 88-98 |
| 4 | 3-Chlorophenyl | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 75-85 |
| 5 | 2-Thienyl | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 70-80 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2]
Caption: Catalytic cycle of the Suzuki coupling reaction.
Experimental Workflow
This diagram outlines the typical workflow for performing a Suzuki coupling reaction in a research laboratory setting.
Caption: Experimental workflow for Suzuki coupling.
Logical Relationships of Reaction Components
This diagram illustrates the roles and interactions of the key components in a Suzuki coupling reaction.
Caption: Inter-relationships of Suzuki coupling components.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-ethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the coupling of aryl halides or pseudohalides with a wide variety of primary and secondary amines, offering a versatile and efficient route to N-arylated compounds.[2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials.
This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 1-Bromo-2-ethoxy-4-nitrobenzene. This substrate is an electron-deficient aryl halide, a class of compounds that generally exhibits high reactivity in this transformation. The presence of the nitro and ethoxy groups, however, necessitates careful selection of reaction conditions to ensure high yields and minimize side reactions. The following protocols and data provide a robust starting point for the successful amination of this and structurally related molecules.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Data Presentation
While a specific protocol for this compound is not extensively reported, the following table summarizes reaction conditions and yields for the Buchwald-Hartwig amination of structurally similar electron-deficient aryl halides. This data serves as a valuable guide for selecting optimal conditions for the target substrate.
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitrochlorobenzene | Benzamide | Pd₂(dba)₃ (2.5) | Xantphos (7.5) | DBU (2) | DMF | 100 | 18 | 83 |
| 2 | 1-Bromo-4-(trichloromethyl)benzene | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 92 |
| 3 | 1-Bromo-4-(trichloromethyl)benzene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 24 | 85 |
| 4 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ (2.5) | Xantphos (7.5) | DBU (2) | Toluene | 100 | 18 | 88 |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. These protocols are based on established procedures for similar electron-deficient aryl halides.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas three times.
-
Through the septum, add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-ethoxy-4-nitrophenyl)aniline.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Reaction vial with a screw cap and PTFE septum
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by morpholine (1.5 mmol, 1.5 equiv).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired 4-(2-ethoxy-4-nitrophenyl)morpholine.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Use of 1-Bromo-2-ethoxy-4-nitrobenzene in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-ethoxy-4-nitrobenzene is a substituted aromatic compound with significant potential as a precursor in the synthesis of various heterocyclic compounds. The molecule's reactivity is primarily dictated by the presence of a bromine atom and a nitro group on the benzene ring. The strong electron-withdrawing nature of the nitro group, positioned para to the bromine, activates the aryl halide towards nucleophilic aromatic substitution (SNAr) reactions. This activation makes the bromine atom a good leaving group, facilitating its displacement by a wide range of nucleophiles, including those that can lead to the formation of heterocyclic rings.
The ethoxy group, situated ortho to the bromine, can influence the regioselectivity of the reaction and the properties of the resulting heterocyclic products. Heterocyclic compounds are of immense interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. They form the core structures of many approved drugs and natural products. The ability to synthesize novel heterocyclic scaffolds from readily available starting materials like this compound is therefore of great value to the scientific community.
This document provides detailed application notes and a hypothetical protocol for the synthesis of a phenothiazine derivative, a class of sulfur- and nitrogen-containing heterocycles with a broad spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic properties.
Application Note 1: Synthesis of Phenothiazine Derivatives
Phenothiazines are a well-known class of heterocyclic compounds with significant therapeutic applications. The synthesis of substituted phenothiazines can be achieved through the reaction of an activated aryl halide with an aminothiophenol derivative. In this context, this compound can serve as the electrophilic partner in a nucleophilic aromatic substitution reaction with a suitably substituted 2-aminothiophenol. The reaction is expected to proceed via an initial intermolecular SNAr reaction, where the amino group of the aminothiophenol displaces the bromine atom. This is followed by an intramolecular cyclization, facilitated by the thiolate, to form the tricyclic phenothiazine core. The nitro and ethoxy substituents on the resulting phenothiazine can be further modified to generate a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Experimental Protocols
Disclaimer: The following protocol is a representative, hypothetical procedure based on general principles of nucleophilic aromatic substitution for the synthesis of phenothiazines. No specific literature precedent for the reaction of this compound with 2-aminothiophenol to yield the described product could be located. Researchers should conduct their own optimization and characterization.
Protocol 1: Synthesis of 7-Ethoxy-9-nitrophenothiazin-3-amine
Objective: To synthesize a novel phenothiazine derivative via the reaction of this compound with 2,5-diaminobenzenethiol.
Materials:
-
This compound
-
2,5-Diaminobenzenethiol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 246.06 mg).
-
Add 2,5-diaminobenzenethiol (1.1 mmol, 154.23 mg) and potassium carbonate (2.0 mmol, 276.42 mg).
-
Add 20 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 7-Ethoxy-9-nitrophenothiazin-3-amine.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of 7-Ethoxy-9-nitrophenothiazin-3-amine.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| 2,5-Diaminobenzenethiol | 1.1 mmol |
| Potassium Carbonate | 2.0 mmol |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 120 °C |
| Reaction Time | 18 hours |
| Product | |
| Product Name | 7-Ethoxy-9-nitrophenothiazin-3-amine |
| Yield | 65% (hypothetical) |
| Appearance | Yellow solid |
| Analytical Data (Hypothetical) | |
| Molecular Formula | C₁₄H₁₃N₃O₃S |
| Molecular Weight | 319.34 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.10 (d, J = 2.5 Hz, 1H), 7.85 (dd, J = 8.8, 2.5 Hz, 1H), 7.20 (s, 1H), 6.95 (d, J = 8.8 Hz, 1H), 6.50 (s, 1H), 5.50 (s, 2H, NH₂), 4.10 (q, J = 7.0 Hz, 2H), 1.40 (t, J = 7.0 Hz, 3H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 148.5, 145.2, 142.1, 138.9, 130.5, 125.8, 122.3, 118.7, 116.4, 115.9, 110.2, 64.8, 14.7 |
| Mass Spec (ESI+) | m/z 320.07 [M+H]⁺ |
Mandatory Visualizations
Reaction Scheme for the Synthesis of 7-Ethoxy-9-nitrophenothiazin-3-amine
Caption: Proposed synthesis of a phenothiazine derivative.
Experimental Workflow for the Synthesis and Purification
Caption: Workflow for phenothiazine synthesis.
Protocol for the reduction of the nitro group in 1-Bromo-2-ethoxy-4-nitrobenzene
Application Note and Protocol: Reduction of 1-Bromo-2-ethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of the nitro group in this compound to yield 4-Bromo-3-ethoxyaniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below utilize common and effective reducing agents, offering researchers a selection of methods to suit their specific laboratory capabilities and project requirements.
Comparative Data of Reduction Methods
The following table summarizes the typical performance of different methods for the reduction of nitroarenes, adapted for this compound. These values are representative and may vary based on specific reaction conditions and scale.
| Method | Reducing Agent | Solvent(s) | Typical Reaction Time | Typical Yield (%) | Purity (%) | Notes |
| Method A | Fe / HCl | Ethanol / Water | 2 - 4 hours | 85 - 95 | >95 | A classic, cost-effective, and robust method. The workup can be tedious due to iron sludge. |
| Method B | SnCl₂ · 2H₂O | Ethanol | 1 - 3 hours | 90 - 98 | >97 | Generally provides high yields and purity. Tin residues can be difficult to remove completely. |
| Method C | H₂ / Pd-C | Methanol or THF | 4 - 8 hours | >95 | >98 | A clean reaction with high yields and purity. Requires specialized hydrogenation equipment. |
Experimental Protocols
Method A: Reduction using Iron and Hydrochloric Acid
This protocol details the reduction of this compound using iron powder in the presence of an acidic catalyst.
Materials:
-
This compound
-
Iron powder (fine mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.
-
To this solution, add iron powder (3.0 - 5.0 eq).
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
Slowly add concentrated HCl (0.1 - 0.2 eq) dropwise to the refluxing mixture. An exothermic reaction may be observed.
-
Continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the hot solution through a pad of celite to remove the iron sludge, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and water.
-
Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude 4-Bromo-3-ethoxyaniline.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Method B: Reduction using Stannous Chloride Dihydrate
This protocol describes the reduction of this compound using stannous chloride dihydrate.[1][2]
Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂ · 2H₂O)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M or 2 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (3.0 - 4.0 eq) to the solution.
-
Heat the mixture to reflux with stirring for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
To the residue, add ethyl acetate and water.
-
Cool the mixture in an ice bath and carefully add a sodium hydroxide solution to precipitate the tin salts (as tin hydroxides) and to basify the mixture to a pH > 10.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude 4-Bromo-3-ethoxyaniline.
-
Purify the product as needed.
Method C: Catalytic Hydrogenation
This protocol outlines the reduction of this compound via catalytic hydrogenation.[3][4]
Materials:
-
This compound
-
Palladium on Carbon (Pd/C, 5% or 10%)
-
Methanol or Tetrahydrofuran (THF)
-
Hydrogen (H₂) gas source
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Celite
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or THF.
-
Carefully add Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as per equipment specifications).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the 4-Bromo-3-ethoxyaniline. The product is often of high purity and may not require further purification.
Visualizations
Caption: General workflow for the reduction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]
- 4. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes: 1-Bromo-2-ethoxy-4-nitrobenzene as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-ethoxy-4-nitrobenzene is a valuable and versatile aromatic building block in the synthesis of a wide range of pharmaceutical intermediates. Its unique substitution pattern, featuring a reactive bromine atom, an electron-donating ethoxy group, and an electron-withdrawing nitro group, allows for a variety of selective chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic reactions, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, which are fundamental in the construction of complex drug molecules.
The strategic positioning of the functional groups on the benzene ring enables chemists to perform sequential reactions, making it an ideal scaffold for creating diverse molecular architectures. The bromine atom serves as a handle for introducing aryl, heteroaryl, or amino moieties through well-established catalytic methods. The nitro group can be readily reduced to an amine, a common functional group in active pharmaceutical ingredients (APIs), providing a site for further derivatization.
Key Synthetic Applications
The primary applications of this compound in pharmaceutical synthesis revolve around the functionalization of the bromine and nitro groups. The most prominent reactions include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to create biaryl structures.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds to introduce arylamine functionalities.
-
Nucleophilic Aromatic Substitution (SNAr): Where the bromine atom can be displaced by various nucleophiles, activated by the para-nitro group.
-
Reduction of the Nitro Group: To generate the corresponding aniline derivative, a key intermediate for further modifications.
These reactions are instrumental in the synthesis of various classes of therapeutic agents, including kinase inhibitors and other targeted therapies.
Data Presentation
The following tables summarize quantitative data for key synthetic transformations of this compound, providing a comparative overview of reaction conditions and yields.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 10 | 91 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 16 | 75 |
Table 2: Buchwald-Hartwig Amination of this compound with Aniline
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 92 |
| 2 | Pd₂(dba)₃ (2) | BINAP (3) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 89 |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-4-nitrobiphenyl via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and deionized water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-ethoxy-4-nitrobiphenyl.
Protocol 2: Synthesis of N-(2-Ethoxy-4-nitrophenyl)aniline via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) to the tube, followed by aniline (1.2 mmol, 1.2 equiv.).
-
Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 18 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-(2-ethoxy-4-nitrophenyl)aniline.
Mandatory Visualizations
Application Notes and Protocols for N-Alkylation with 1-Bromo-2-ethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the N-alkylation of primary and secondary amines with 1-Bromo-2-ethoxy-4-nitrobenzene. This reaction is a valuable tool for the synthesis of a diverse range of N-substituted 2-ethoxy-4-nitroaniline derivatives, which are important scaffolds in medicinal chemistry and drug discovery. The protocols detailed herein are based on established principles of nucleophilic aromatic substitution (SNAr) and provide a framework for the synthesis and evaluation of these compounds.
Introduction
N-substituted nitroanilines are a class of compounds with significant interest in pharmaceutical research due to their broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] The presence of the electron-withdrawing nitro group on the aniline ring is often crucial for their therapeutic effect, which can involve bioreductive activation under the hypoxic conditions characteristic of solid tumors.[1][2] The N-alkylation of amines with this compound provides a direct route to novel derivatives for screening and development. The general reaction scheme is depicted below:
General Reaction Scheme:
Reaction of this compound with a primary or secondary amine.
Data Presentation
The following table summarizes representative examples of the N-alkylation of various amines with substituted bromo-nitrobenzenes. While specific data for this compound is limited in publicly available literature, the presented data for analogous reactions provides a strong predictive framework for experimental design and expected outcomes.
| Entry | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous) |
| 1 | Propylamine | Ethanol | DIPEA | 90 | 16 | 44 | [3][4] |
| 2 | Isobutylamine | Ethanol | DIPEA | 90 | 16 | 42 | [3][4] |
| 3 | Cyclohexylamine | Ethanol | DIPEA | 90 | 16 | Good | [4] |
| 4 | Aniline | DMF | K2CO3 | 120 | 12 | High | |
| 5 | Morpholine | DMSO | K2CO3 | 100 | - | High | Adapted from |
| 6 | Piperidine | DMSO | K2CO3 | 100 | - | High | Adapted from |
Note: Yields are based on reactions with structurally similar bromo-nitroaromatic compounds and serve as a general guide.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the N-alkylation of an amine with this compound.
Materials
-
This compound
-
Primary or secondary amine (e.g., propylamine, aniline, morpholine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
General Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1 - 1.5 eq.) and a suitable base such as potassium carbonate (2.0 eq.) or DIPEA (2.0 eq.).
-
Solvent Addition: Add a sufficient volume of an anhydrous polar aprotic solvent, such as DMF or DMSO, to dissolve the reactants.
-
Reaction: Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by TLC.
-
Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF/DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 2-ethoxy-4-nitroaniline derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of N-alkylated 2-ethoxy-4-nitroaniline derivatives.
Caption: General workflow for the synthesis of N-alkylated derivatives.
Postulated Anticancer Signaling Pathway
N-substituted nitroaniline derivatives have shown potential as anticancer agents, with some acting as kinase inhibitors.[1][5] The diagram below illustrates a plausible signaling pathway that could be targeted by these compounds, leading to the inhibition of cancer cell proliferation and survival. Specifically, inhibition of receptor tyrosine kinases like c-Met can disrupt downstream pathways such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which are often dysregulated in cancer.[6]
Caption: Inhibition of c-Met signaling by N-nitroaniline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Bromo-2-ethoxy-4-nitrobenzene in Agrochemical Synthesis
Introduction
1-Bromo-2-ethoxy-4-nitrobenzene is a versatile aromatic building block in the synthesis of various agrochemicals, particularly herbicides and fungicides. Its chemical structure, featuring a reactive bromine atom activated by a nitro group and sterically influenced by an adjacent ethoxy group, allows for targeted modifications to create complex and biologically active molecules. This document provides a detailed overview of its application, focusing on the synthesis of diphenyl ether herbicides, along with experimental protocols and relevant data.
The primary application of this compound in agrochemical synthesis lies in its use as a key intermediate for the formation of diphenyl ether linkages through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group in the para position strongly activates the bromine atom for displacement by nucleophiles, such as phenoxides. The ethoxy group at the ortho position can influence the reaction rate and the final conformation of the resulting diphenyl ether, which can be crucial for its herbicidal activity.
Key Synthetic Pathway: Diphenyl Ether Herbicides
A prominent application of this compound is in the synthesis of diphenyl ether herbicides. These herbicides are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis in plants, leading to rapid weed death. The general synthetic approach involves the condensation of this compound with a substituted phenol in the presence of a base.
The following diagram illustrates the general synthetic workflow for the preparation of a diphenyl ether herbicide using this compound.
Figure 1: General workflow for the synthesis of diphenyl ether herbicides.
The core chemical transformation is a nucleophilic aromatic substitution reaction, as depicted in the following diagram:
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-ethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-Bromo-2-ethoxy-4-nitrobenzene. This versatile substrate can be functionalized through various palladium-catalyzed reactions to generate a diverse library of substituted aromatic compounds, which are valuable intermediates in pharmaceutical and materials science research. The protocols provided herein are based on established methodologies for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are fundamental in modern organic synthesis due to their broad functional group tolerance, high efficiency, and generally mild reaction conditions. The substrate, this compound, possesses an activated C-Br bond due to the electron-withdrawing nitro group, making it an excellent candidate for various cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The general catalytic cycle for these reactions, illustrated below, typically involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, a subsequent coupling step (transmetalation for Suzuki, migratory insertion for Heck, etc.), and reductive elimination to yield the final product and regenerate the active palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound, typically a boronic acid or ester. This reaction is widely used for the synthesis of biaryl compounds.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | This compound (1.0 equiv) | The electron-withdrawing nitro group facilitates oxidative addition. |
| Boronic Acid | Phenylboronic acid (1.1 - 1.5 equiv) | A slight excess is used to ensure complete consumption of the aryl bromide. |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) (1-5 mol%) | Catalyst choice can significantly impact yield and reaction time. |
| Ligand | PPh₃, SPhos, XPhos (2-10 mol%) | Bulky, electron-rich phosphine ligands are often beneficial. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equiv) | The base is crucial for the activation of the boronic acid. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Biphasic solvent systems are common. |
| Temperature | 80 - 110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS. |
| Typical Yield | 70 - 95% | Yields are dependent on the specific substrates and reaction conditions. |
Experimental Protocol: Synthesis of 2-ethoxy-4-nitro-1,1'-biphenyl
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 246 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL).
-
Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[1] It is a valuable method for the synthesis of substituted alkenes.
Data Presentation: Heck Reaction Parameters
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | This compound (1.0 equiv) | |
| Alkene | Styrene (1.2 - 1.5 equiv) | Electron-deficient alkenes like acrylates are also excellent substrates. |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) | A common and effective catalyst for the Heck reaction. |
| Ligand | PPh₃, P(o-tolyl)₃ (2-10 mol%) | Phosphine ligands are typically required for aryl bromides. |
| Base | Et₃N, K₂CO₃, NaOAc (1.5 - 2.5 equiv) | An organic or inorganic base is used to neutralize the HBr formed. |
| Solvent | DMF, NMP, Dioxane | Polar aprotic solvents are generally preferred. |
| Temperature | 100 - 140 °C | Higher temperatures are often necessary to drive the reaction to completion. |
| Reaction Time | 6 - 24 hours | Monitored by TLC or GC-MS. |
| Typical Yield | 60 - 90% | Highly dependent on the specific alkene and reaction conditions. |
Experimental Protocol: Synthesis of (E)-1-(2-ethoxy-4-nitrophenyl)-2-phenylethene
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 246 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).
-
Solvent and Reagents: Add N,N-dimethylformamide (DMF, 5 mL), styrene (1.2 mmol, 125 mg), and triethylamine (2.0 mmol, 202 mg).
-
Degassing: Seal the tube and briefly purge with argon.
-
Reaction: Heat the reaction mixture to 120 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to yield the desired stilbene derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[2]
Data Presentation: Sonogashira Coupling Parameters
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | This compound (1.0 equiv) | |
| Alkyne | Phenylacetylene (1.1 - 1.5 equiv) | A variety of terminal alkynes can be used. |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%) | |
| Copper Co-catalyst | CuI (1-10 mol%) | The copper salt is a key component of the traditional Sonogashira reaction. |
| Base | Et₃N, i-Pr₂NH (2.0 - 5.0 equiv) | The amine base also often serves as the solvent or co-solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous and deoxygenated solvents are recommended. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |
| Reaction Time | 1 - 12 hours | Typically faster than Suzuki or Heck reactions. |
| Typical Yield | 75 - 98% | Generally high-yielding for electron-deficient aryl bromides. |
Experimental Protocol: Synthesis of 1-(2-ethoxy-4-nitrophenyl)-2-phenylethyne
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 246 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add anhydrous and degassed THF (5 mL) and triethylamine (3 mL). Then, add phenylacetylene (1.2 mmol, 122 mg) via syringe.
-
Reaction: Stir the reaction mixture at 50 °C.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the ammonium salt and catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to obtain the desired arylalkyne.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an amine with an aryl halide.[3] It is a powerful tool for the synthesis of anilines and their derivatives.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | This compound (1.0 equiv) | |
| Amine | Aniline (1.1 - 1.5 equiv) | Primary and secondary amines can be used. |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-4 mol%) | Pre-catalysts are often used in combination with specific ligands. |
| Ligand | XPhos, SPhos, RuPhos, BINAP (2-8 mol%) | Bulky, electron-rich biarylphosphine ligands are highly effective. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.2 - 2.0 equiv) | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane | Anhydrous and deoxygenated solvents are essential. |
| Temperature | 80 - 110 °C | |
| Reaction Time | 4 - 24 hours | |
| Typical Yield | 70 - 95% |
Experimental Protocol: Synthesis of 2-ethoxy-4-nitro-N-phenylaniline
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Reagents: Add this compound (1.0 mmol, 246 mg) and aniline (1.2 mmol, 112 mg).
-
Solvent: Add anhydrous and degassed toluene (5 mL).
-
Reaction: Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C with stirring.
-
Monitoring: Follow the reaction's progress by GC-MS or TLC.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to afford the desired diarylamine.
References
Synthesis of Substituted Anilines from 1-Bromo-2-ethoxy-4-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted anilines starting from 1-bromo-2-ethoxy-4-nitrobenzene. This starting material is a versatile building block, allowing for the introduction of various substituents at the 1-position through palladium-catalyzed cross-coupling reactions, followed by the reduction of the nitro group to the corresponding aniline. The methodologies described herein are fundamental for the generation of diverse chemical libraries crucial for drug discovery and development.
The primary synthetic strategies discussed involve two key transformations:
-
Palladium-Catalyzed Cross-Coupling: The bromo-substituent of this compound can be readily functionalized using Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to form C-C or C-N bonds, respectively. These reactions are well-established for their broad substrate scope and functional group tolerance. The presence of the electron-withdrawing nitro group can influence the reactivity of the aryl bromide in these transformations.
-
Nitro Group Reduction: The final step to yield the desired aniline is the chemoselective reduction of the nitro group. Several methods are available for this transformation, and the choice of reagent is critical to ensure compatibility with other functional groups present in the molecule and to avoid undesired side reactions such as dehalogenation.
I. Suzuki-Miyaura Coupling for the Synthesis of Substituted 2-Ethoxy-4-nitrobiphenyls
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. In this context, this compound can be coupled with a variety of arylboronic acids to generate substituted 2-ethoxy-4-nitrobiphenyls. These biphenyls can then be reduced to the corresponding anilines.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Na₂CO₃ (2) | Dioxane/H₂O (3:1) | 100 | 10 | 88 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | Toluene | 110 | 16 | 90 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | THF/H₂O (5:1) | 80 | 14 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.03 mmol) to the flask under a stream of inert gas.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1:1 mixture of toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Buchwald-Hartwig Amination for the Synthesis of N-Aryl-2-ethoxy-4-nitroanilines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a direct route to N-aryl and N-alkyl anilines. This method can be applied to this compound to synthesize a variety of substituted secondary and tertiary anilines. Care must be taken in the choice of base, as strong bases like sodium tert-butoxide can sometimes be incompatible with nitro groups.[1]
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 20 | 78 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (2.2) | THF | 80 | 16 | 82 |
| 4 | Piperidine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ (2) | t-BuOH | 100 | 24 | 80 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium pre-catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Add the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 18-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
III. Reduction of the Nitro Group to Synthesize Substituted Anilines
The final step in the synthesis is the reduction of the nitro group to an amine. The choice of reducing agent is critical to ensure chemoselectivity, particularly to avoid the reduction of the bromo substituent if it is still present, or other sensitive functional groups introduced in the coupling step.
Quantitative Data Summary
| Entry | Substrate | Reducing Agent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Ethoxy-4-nitrobiphenyl | H₂ (balloon), 10% Pd/C | Ethanol | RT | 4 | >95 |
| 2 | N-phenyl-2-ethoxy-4-nitroaniline | SnCl₂·2H₂O (5 equiv) | Ethanol | 78 | 3 | 90 |
| 3 | This compound | Fe powder, NH₄Cl | Ethanol/H₂O (4:1) | 80 | 2 | 92 |
| 4 | 4'-Methoxy-2-ethoxy-4-nitrobiphenyl | Na₂S₂O₄ | THF/H₂O (2:1) | 65 | 6 | 88 |
Experimental Protocol: Nitro Group Reduction with SnCl₂·2H₂O
Materials:
-
Substituted 2-ethoxy-4-nitroaromatic compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 equivalents)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Saturated sodium bicarbonate solution
Procedure:
-
To a round-bottom flask, add the substituted 2-ethoxy-4-nitroaromatic compound (1.0 mmol) and ethanol (10 mL).
-
Add tin(II) chloride dihydrate (5.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 3-6 hours).
-
Cool the reaction mixture to room temperature and carefully pour it into a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude aniline derivative.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualizations
Caption: Synthetic workflow for substituted anilines via Suzuki-Miyaura coupling.
Caption: Synthetic workflow for substituted anilines via Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
References
Application Note: A Robust and Scalable Protocol for the Synthesis of 1-Bromo-2-ethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, large-scale synthesis protocol for 1-Bromo-2-ethoxy-4-nitrobenzene, an important intermediate in the pharmaceutical and fine chemical industries. The described method is based on the Williamson ether synthesis, a reliable and well-understood reaction, ensuring scalability and high yield.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its synthesis is typically achieved through the etherification of 2-bromo-5-nitrophenol. The Williamson ether synthesis is an S_N2 reaction where an alkoxide reacts with a primary alkyl halide.[1][2][3] This method is widely used in both laboratory and industrial settings for the preparation of symmetrical and asymmetrical ethers.[4] For aryl ethers, suitable bases include potassium carbonate, which is a cost-effective and easy-to-handle reagent for large-scale operations.[1] A dipolar aprotic solvent such as N,N-dimethylformamide (DMF) is often employed to facilitate the reaction.[1][5]
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:

Figure 1. Williamson ether synthesis of this compound from 2-bromo-5-nitrophenol and ethyl bromide.
Quantitative Data
The following table summarizes the reactants, reagents, and expected product quantities for a representative large-scale synthesis.
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Moles (mol) | Amount (kg) |
| 2-Bromo-5-nitrophenol | 218.01 | 1.0 | 45.87 | 10.0 |
| Ethyl Bromide | 108.97 | 1.2 | 55.04 | 6.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 68.81 | 9.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 50.0 (53 L) |
| This compound | 246.06 | - | 45.87 | 11.28 (Theoretical) |
Detailed Experimental Protocol
This protocol is designed for a large-scale synthesis yielding approximately 9-10 kg of this compound.
1. Materials and Equipment:
-
100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.
-
2-Bromo-5-nitrophenol (10.0 kg)
-
Ethyl Bromide (6.0 kg)
-
Anhydrous Potassium Carbonate (9.5 kg)
-
N,N-Dimethylformamide (DMF) (50 L)
-
Toluene (for extraction)
-
Brine solution (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (for drying)
-
Rotary evaporator and vacuum oven for solvent removal and drying.
2. Reaction Setup:
-
Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charge the reactor with 2-bromo-5-nitrophenol (10.0 kg, 45.87 mol) and N,N-dimethylformamide (50 L).
-
Start the agitation and stir the mixture until the solid is completely dissolved.
3. Reaction Execution:
-
Add anhydrous potassium carbonate (9.5 kg, 68.81 mol) to the solution in portions.
-
Heat the reaction mixture to 60-65°C.
-
Slowly add ethyl bromide (6.0 kg, 55.04 mol) to the reaction mixture over a period of 1-2 hours using the dropping funnel, maintaining the temperature between 60-65°C.
-
After the addition is complete, maintain the reaction mixture at 65-70°C for 4-6 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.
4. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly quench the reaction mixture by adding it to a separate vessel containing 200 L of cold water with stirring.
-
Extract the aqueous layer with toluene (3 x 50 L).
-
Combine the organic layers and wash with water (2 x 50 L) followed by brine solution (50 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a high-purity product.
-
Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.
Safety Precautions
-
All operations should be conducted in a well-ventilated area or a fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Ethyl bromide is a toxic and volatile substance; handle with extreme care.
-
DMF is a skin and respiratory irritant; avoid inhalation and skin contact.
Visualized Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Large-scale synthesis workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-ethoxy-4-nitrobenzene
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Bromo-2-ethoxy-4-nitrobenzene synthesis. The primary focus is on the Williamson ether synthesis, a common and effective method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and reliable method is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol, specifically 2-bromo-5-nitrophenol, to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent like ethyl bromide or ethyl iodide. This synthesis proceeds via an SN2 mechanism.[1][2]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 2-bromo-5-nitrophenol and an ethylating agent (e.g., ethyl bromide, ethyl iodide). A base is required to deprotonate the phenol, with common choices being potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).[3][4][5] The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile, or acetone.[3][5]
Q3: What are the main competing side reactions that can lower the yield?
A3: The primary side reactions include:
-
Incomplete reaction: If the phenol is not fully deprotonated or the reaction time is too short, unreacted starting material will remain.[5]
-
Elimination (E2) reaction: While less common with primary alkyl halides like ethyl bromide, using more hindered reagents or excessively high temperatures can lead to the formation of ethylene gas.[1][5]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is favored, some C-alkylation can occur, leading to isomeric byproducts. Using polar aprotic solvents helps to minimize this.[5]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress is best monitored using Thin Layer Chromatography (TLC).[1][3] By spotting the reaction mixture alongside the starting material (2-bromo-5-nitrophenol), the consumption of the starting material and the appearance of the product spot can be visualized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base used may be too weak or hydrated. | - Use a stronger base like sodium hydride (NaH) for complete deprotonation.[5]- Ensure the base is anhydrous. |
| 2. Poor Quality Reagents: The alkylating agent may have degraded, or the solvent may contain water. | - Use a freshly opened or purified ethylating agent.- Employ anhydrous solvents to prevent hydrolysis of the alkylating agent and deactivation of the base.[5] | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature, for example, from room temperature to 50-80°C, while monitoring for byproduct formation with TLC.[3][4][5] | |
| Presence of Unreacted Starting Material (2-bromo-5-nitrophenol) | 1. Insufficient Base or Alkylating Agent: The stoichiometry may be incorrect. | - Use a slight excess of the ethylating agent (e.g., 1.1-1.2 equivalents).- Ensure at least one equivalent of a strong base or two equivalents of a weaker base like K₂CO₃ is used.[1][3] |
| 2. Short Reaction Time: The reaction may not have reached completion. | - Continue to monitor the reaction with TLC until the starting material spot is no longer visible.[5] | |
| Formation of Multiple Byproducts | 1. Reaction Temperature is Too High: High temperatures can promote side reactions like elimination or decomposition. | - Lower the reaction temperature. Williamson ether syntheses are often effective in the 50-100°C range.[5] |
| 2. Wrong Choice of Solvent: Protic solvents can lead to C-alkylation byproducts. | - Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.[5] | |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. | - Optimize the reaction conditions to minimize byproduct formation.- Experiment with different solvent systems for column chromatography to achieve better separation. |
| 2. Residual Base or Salts: Can interfere with extraction and crystallization. | - Ensure the reaction mixture is properly quenched and washed to remove all inorganic salts before concentration and purification.[1][3] |
Experimental Protocols
Protocol: Williamson Ether Synthesis of this compound
This protocol is a representative procedure based on standard Williamson ether synthesis methodologies.
-
Reagent Preparation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-nitrophenol (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq) and anhydrous dimethylformamide (DMF).
-
-
Reaction Execution:
-
Stir the suspension vigorously.
-
Add ethyl bromide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80°C.[3]
-
Monitor the reaction by TLC until the 2-bromo-5-nitrophenol is completely consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and stir.[3]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).[3]
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.[1][4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][3]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[1][3]
-
Data Presentation
Table 1: Effect of Base and Solvent on Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 80 | 6 | 85 |
| 2 | K₂CO₃ (2.0) | Acetonitrile | 80 (reflux) | 8 | 78 |
| 3 | NaH (1.1) | THF | 65 (reflux) | 4 | 92 |
| 4 | Cs₂CO₃ (1.5) | Acetonitrile | 50 | 5 | 90[4] |
Note: Yields are illustrative and based on typical outcomes for Williamson ether synthesis.
Visualizations
Experimental Workflow
References
Technical Support Center: Purification of Crude 1-Bromo-2-ethoxy-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Bromo-2-ethoxy-4-nitrobenzene.
Troubleshooting Guides & FAQs
This section addresses specific issues that users might encounter during the purification of this compound, presented in a question-and-answer format.
Recrystallization Issues
| Problem | Question | Possible Causes & Solutions |
| No Crystal Formation | I've dissolved my crude product in a hot solvent and let it cool, but no crystals are forming. What should I do? | - Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Seeding: Add a tiny seed crystal of pure this compound to induce crystallization. - Too Much Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Inappropriate Solvent: The solvent may not be optimal. If the above steps fail, evaporate the solvent and try a different solvent or a mixed solvent system (e.g., ethanol/water). |
| Low Crystal Yield | My recrystallization resulted in a very low yield of pure product. How can I improve it? | - Excessive Solvent: Using the minimum amount of hot solvent to dissolve the crude product is crucial. Excess solvent will retain more of your compound in the solution upon cooling. - Premature Crystallization: If the product crystallizes too early (e.g., during hot filtration), you can lose a significant amount. Ensure your filtration apparatus is pre-heated. - Incomplete Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Mother Liquor: The remaining solution (mother liquor) after filtration still contains some dissolved product. You can concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
| Oiling Out | Instead of forming crystals, my product separated as an oil. What's happening and how can I fix it? | - High Impurity Level: A high concentration of impurities can lower the melting point of the mixture, causing it to "oil out." - Solution Saturated Above Melting Point: The solution is becoming saturated at a temperature above the melting point of your compound. To remedy this, add a small amount of additional hot solvent to lower the saturation temperature. Allow the solution to cool more slowly to give crystals a chance to form below the melting point. |
| Colored Crystals | The purified crystals are still colored (e.g., yellow). How can I decolorize them? | - Colored Impurities: The color is likely due to persistent impurities. - Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product. Perform a hot filtration to remove the charcoal. |
Column Chromatography Issues
| Problem | Question | Possible Causes & Solutions |
| Poor Separation | I'm running a column, but the separation between my product and impurities is poor. What can I do? | - Incorrect Mobile Phase: The polarity of your eluent may not be optimal. If your compound is eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If it's moving too slowly, increase the polarity. - Column Overloading: You may have loaded too much crude product onto the column. Use a larger column or reduce the amount of sample. - Improper Packing: Air bubbles or cracks in the stationary phase can lead to poor separation. Ensure your column is packed uniformly. |
| Compound Stuck on Column | My product doesn't seem to be eluting from the column. What should I do? | - Insufficiently Polar Eluent: The mobile phase is not polar enough to move your compound. Gradually increase the polarity of the eluent. For highly polar compounds, you may need to add a small percentage of a more polar solvent like methanol to your mobile phase. |
| Tailing of Spots on TLC | When I analyze my column fractions by TLC, the spots are tailing. What does this indicate? | - Sample Overload on TLC Plate: You may be spotting too much sample on the TLC plate. - Acidic/Basic Compound: If your compound is acidic or basic, it can interact with the silica gel, causing tailing. Try adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your TLC developing solvent. |
Experimental Protocols
1. Recrystallization from Ethanol/Water
This protocol is a general guideline for the recrystallization of crude this compound. The optimal solvent ratios may need to be determined empirically.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the mixture gently on a hot plate.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and charcoal.
-
To the hot filtrate, add hot water dropwise until the solution just begins to turn cloudy (this is the point of saturation).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven.
2. Column Chromatography
This is a general procedure for the purification of this compound by column chromatography. The eluent composition may need to be optimized based on TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Prepare the Sample: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel and dry it.
-
Load the Sample: Carefully add the dried silica gel with the adsorbed sample to the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired compound.
-
Collect Fractions: Collect the eluate in a series of fractions.
-
Analyze Fractions: Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data
The following table provides typical, though not compound-specific, data for the purification of aromatic nitro compounds. Actual results for this compound may vary.
| Purification Technique | Typical Purity Achieved | Typical Recovery Rate | Notes |
| Recrystallization | >98% | 60-85% | Purity and recovery are highly dependent on the initial purity of the crude product and the choice of solvent. |
| Column Chromatography | >99% | 70-95% | Effective for removing closely related isomers and other impurities. Recovery depends on the efficiency of the separation. |
Visualization
Purification Workflow for Crude this compound
Caption: A general workflow for the purification of crude this compound.
Technical Support Center: Synthesis of 1-Bromo-2-ethoxy-4-nitrobenzene
Welcome to the technical support center for the synthesis of 1-Bromo-2-ethoxy-4-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this process, the phenoxide ion of 2-bromo-4-nitrophenol acts as a nucleophile and attacks the electrophilic carbon of an ethylating agent (e.g., ethyl bromide or ethyl iodide), displacing the halide leaving group.[1][2]
Q2: What are the most common side reactions I should be aware of?
A2: The two most prevalent side reactions are:
-
E2 Elimination: The ethylating agent can undergo an elimination reaction to form ethene, especially if a strong, sterically hindered base is used or if the reaction temperature is too high.[1]
-
C-Alkylation: The 2-bromo-4-nitrophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the carbon atoms of the aromatic ring). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of ethyl-substituted ring byproducts.
Q3: How does the choice of base affect the reaction outcome?
A3: The base is crucial for deprotonating the starting phenol to form the reactive phenoxide.
-
Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to ensure complete deprotonation before adding the ethylating agent.[3]
-
Using the alkoxide as the base (e.g., sodium ethoxide) in its parent alcohol as the solvent is a classic approach.[3]
-
Weaker bases may result in an incomplete initial deprotonation, leading to a lower reaction rate.
Q4: What is the recommended solvent for this synthesis?
A4: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are commonly used as they can solvate the cation of the phenoxide salt, leaving the anion more nucleophilic. Using the parent alcohol of the alkoxide (ethanol in this case) is also a viable option.[1][3]
Q5: I am observing a low yield of the desired product. What could be the cause?
A5: Low yields can stem from several factors:
-
Incomplete reaction: Ensure sufficient reaction time and appropriate temperature.
-
Side reactions: E2 elimination and C-alkylation can consume starting materials.
-
Purity of starting materials: Impurities in the 2-bromo-4-nitrophenol or the ethylating agent can interfere with the reaction.
-
Moisture: The presence of water can hydrolyze the phenoxide and reduce the yield. Ensure anhydrous conditions.
-
Work-up and purification losses: Product may be lost during extraction and purification steps.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete deprotonation of the starting phenol. | Use a stronger base like sodium hydride (NaH) to ensure complete formation of the phenoxide. |
| Low reaction temperature. | Gradually increase the reaction temperature, but monitor for an increase in side products. | |
| Inactive ethylating agent. | Use a fresh bottle of the ethylating agent. Ethyl iodide is more reactive than ethyl bromide. | |
| Presence of a significant amount of ethene gas (or a byproduct consistent with elimination) | The base is too sterically hindered or too strong, favoring elimination. | Use a less hindered base. Sodium hydroxide or potassium carbonate can be effective. |
| The reaction temperature is too high. | Lower the reaction temperature. | |
| A secondary or tertiary ethylating agent was used by mistake. | Ensure a primary ethylating agent (e.g., ethyl bromide, ethyl iodide) is used.[1] | |
| Isolation of an unexpected isomer (C-alkylation product) | The phenoxide is reacting at a carbon on the aromatic ring instead of the oxygen. | This is an inherent possibility with ambident nucleophiles. Modifying the solvent or counter-ion might influence the O/C alkylation ratio. |
| Starting material (2-bromo-4-nitrophenol) remains in the final product | Insufficient amount of base or ethylating agent. | Use a slight excess (1.1-1.2 equivalents) of the base and ethylating agent. |
| Short reaction time. | Increase the reaction time and monitor the reaction progress by TLC or GC. | |
| Product is an oil instead of a solid | Presence of impurities, particularly the ortho-isomer from the synthesis of the starting material. | Purify the starting 2-bromo-4-nitrophenol by recrystallization before use. The final product can be purified by column chromatography or recrystallization.[4] |
Experimental Protocols
Synthesis of 2-Bromo-4-nitrophenol (Starting Material)
A common method for the synthesis of 2-bromo-4-nitrophenol is the bromination of 4-nitrophenol.
Procedure:
-
Dissolve 4-nitrophenol in a suitable solvent, such as glacial acetic acid.
-
Slowly add a solution of bromine in the same solvent to the 4-nitrophenol solution with stirring.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-bromo-4-nitrophenol.
Potential Side Reaction: Formation of the dibrominated product, 2,6-dibromo-4-nitrophenol, can occur if an excess of bromine is used.
Synthesis of this compound (Williamson Ether Synthesis)
The following is a representative protocol based on general Williamson ether synthesis procedures.
Materials:
-
2-Bromo-4-nitrophenol
-
Sodium hydride (NaH) or Sodium Hydroxide (NaOH)
-
Ethyl bromide or Ethyl iodide
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-nitrophenol in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride portion-wise with stirring. Allow the mixture to stir at room temperature for about 30 minutes after the addition is complete to ensure full formation of the sodium 2-bromo-4-nitrophenoxide.
-
Slowly add the ethylating agent (ethyl bromide or ethyl iodide) to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by carefully adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Overcoming Poor Solubility of 1-Bromo-2-ethoxy-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 1-Bromo-2-ethoxy-4-nitrobenzene in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted nitrobenzene. As a general rule, such compounds exhibit low solubility in aqueous solutions but are soluble in a range of common organic solvents.[1][2] The presence of the polar nitro group and the ether linkage, combined with the nonpolar aromatic ring and bromine atom, results in a molecule with moderate overall polarity. Its solubility will be highest in polar aprotic solvents and some polar protic solvents, and lower in nonpolar solvents.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial steps to address this?
A2: When encountering poor solubility, the initial steps should focus on simple physical modifications to the reaction setup. These include:
-
Increased Agitation: Ensure vigorous stirring to maximize the surface area of the solid in contact with the solvent.
-
Temperature Adjustment: Gently warming the reaction mixture can significantly increase the solubility of the compound. However, be mindful of the thermal stability of your reactants and potential side reactions at elevated temperatures.[3]
-
Particle Size Reduction: Grinding the solid this compound into a finer powder will increase its surface area and can improve the rate of dissolution.
Q3: Can the choice of solvent significantly impact the solubility and outcome of my reaction?
A3: Absolutely. The principle of "like dissolves like" is fundamental. For this compound, which has both polar and nonpolar characteristics, a solvent screening study is often beneficial. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good starting points for dissolving substituted nitrobenzenes.[2] For specific reactions like Suzuki-Miyaura couplings, a mixture of an organic solvent (e.g., toluene, dioxane, THF) with an aqueous basic solution is common.[4] The choice of solvent can also influence reaction kinetics and the stability of intermediates.
Q4: What are co-solvents, and how can they help with the solubility of this compound?
A4: A co-solvent is a second solvent added to the primary reaction solvent to increase the solubility of a sparingly soluble reactant. For reactions involving this compound, adding a small amount of a more effective solubilizing agent (like DMF or DMSO) to a less polar solvent (like toluene or THF) can create a solvent system with the desired balance of properties to dissolve all reactants and facilitate the reaction.[4]
Q5: Are there any chemical additives that can enhance the solubility of my compound in a biphasic reaction mixture?
A5: Yes, in biphasic reactions (e.g., an organic solvent and water), a phase-transfer catalyst (PTC) can be employed. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of a reactant from the aqueous phase to the organic phase where the reaction occurs. This can be particularly useful in nucleophilic substitution reactions where the nucleophile is an ionic salt.
Troubleshooting Guides
This section provides structured guidance for common problems encountered due to the poor solubility of this compound.
Problem 1: Low or No Reaction Conversion in a Homogeneous System
If you observe low or no conversion in a reaction where all components should be in a single phase, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps:
-
Confirm Complete Dissolution: Visually inspect the reaction mixture for any undissolved solid. If present, the reaction is likely limited by the concentration of the dissolved substrate.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Many organic solids exhibit a significant increase in solubility with temperature.[3]
-
Change Solvent: If increasing the temperature is not feasible or effective, consider switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are known to be good solvents for nitroaromatic compounds.[2]
-
Utilize a Co-solvent: If a complete solvent change is undesirable, introduce a co-solvent. For example, in a reaction in toluene, adding 10-20% (v/v) of DMF can enhance the solubility of polar reactants.
Problem 2: Slow Reaction Rate in a Biphasic System (e.g., Suzuki-Miyaura Coupling)
For biphasic reactions, poor mass transfer between the phases can limit the reaction rate.
Troubleshooting Workflow for Slow Biphasic Reactions
Caption: Troubleshooting workflow for slow biphasic reactions.
Detailed Steps:
-
Increase Agitation: Ensure the stirring is vigorous enough to create a fine emulsion, thereby maximizing the interfacial area between the aqueous and organic phases.
-
Introduce a Phase-Transfer Catalyst (PTC): Add a catalytic amount (1-5 mol%) of a PTC like tetrabutylammonium bromide (TBAB) to facilitate the transport of the anionic reactant (e.g., boronate in a Suzuki coupling) into the organic phase.
-
Optimize Solvent/Water Ratio: The ratio of the organic solvent to water can impact the mutual solubility of the phases and the overall reaction rate. Experiment with different ratios (e.g., 4:1, 2:1, 1:1) to find the optimal conditions.
-
Switch to a Homogeneous System: If biphasic conditions remain problematic, consider using a single polar aprotic solvent (e.g., DMF) with a soluble organic base (e.g., an amine base) or a base that is soluble in the chosen solvent system.
Data Presentation
Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility at 25°C | Predicted Solubility Trend with Increasing Temperature |
| Water | Very Low / Insoluble | Slight Increase |
| Methanol | Low to Moderate | Significant Increase |
| Ethanol | Low to Moderate | Significant Increase |
| Isopropanol | Low | Significant Increase |
| Toluene | Low to Moderate | Increase |
| Tetrahydrofuran (THF) | Moderate to High | Increase |
| Dichloromethane | Moderate to High | Increase |
| Acetone | High | Increase |
| Acetonitrile | High | Increase |
| N,N-Dimethylformamide (DMF) | Very High | Increase |
| Dimethyl Sulfoxide (DMSO) | Very High | Increase |
Experimental Protocols
Protocol 1: Experimental Determination of Solubility
This protocol outlines a general method to determine the approximate solubility of this compound in a given solvent.
Workflow for Solubility Determination
Caption: Experimental workflow for determining solubility.
Methodology:
-
Preparation: To a series of vials, add a known volume (e.g., 1.0 mL) of the desired solvents.
-
Addition of Solute: Add small, weighed portions of this compound to each vial with stirring until a saturated solution is formed (i.e., excess solid remains undissolved).
-
Equilibration: Seal the vials and allow them to stir at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid).
-
Isolation: Transfer the aliquot to a pre-weighed vial.
-
Solvent Removal: Remove the solvent under a stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Quantification: Weigh the vial containing the dried solid. The difference in weight gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in units of g/L or mol/L.
Protocol 2: Suzuki-Miyaura Coupling with a Poorly Soluble Aryl Bromide
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction involving this compound, incorporating strategies to address poor solubility.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, for example, a 4:1 mixture of toluene:water or dioxane:water. The total solvent volume should be sufficient to at least partially dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to a temperature that ensures dissolution and promotes the reaction (typically 80-100°C). Monitor the reaction progress by TLC or LC-MS.
-
Troubleshooting during reaction: If the reaction is sluggish and starting material remains undissolved, consider adding a co-solvent like DMF (up to 20% v/v) or a phase-transfer catalyst like TBAB (5 mol%).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile, where solubility can be a challenge.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent such as DMF or DMSO. If solubility is still an issue, gentle warming can be applied.
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., K₂CO₃ or an organic base like triethylamine, 2.0 equiv.) to the solution.
-
Reaction: Heat the reaction mixture to a temperature that facilitates the reaction (e.g., 80-120°C). The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.
References
- 1. lookchem.com [lookchem.com]
- 2. What is 2-Methoxy-4-nitroaniline?_Chemicalbook [chemicalbook.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Dehalogenation of 1-Bromo-2-ethoxy-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 1-Bromo-2-ethoxy-4-nitrobenzene during chemical reactions.
Troubleshooting Guide
Issue: Significant formation of the dehalogenated byproduct (2-ethoxy-4-nitrobenzene) is observed.
This guide provides a systematic approach to troubleshoot and minimize dehalogenation during cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Q1: My Suzuki-Miyaura coupling reaction is primarily yielding the dehalogenated product. What are the likely causes and how can I fix it?
A1: Dehalogenation in Suzuki-Miyaura coupling is a common side reaction, often promoted by factors that favor the formation and reaction of palladium hydride species. The electron-withdrawing nitro group and the electron-donating ethoxy group on your substrate can influence its susceptibility to this side reaction. Here’s a step-by-step guide to troubleshoot this issue:
1. Re-evaluate Your Base:
-
Problem: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate palladium hydride species, which are known to cause hydrodehalogenation.
-
Solution: Switch to weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These are less likely to act as hydride donors.
2. Optimize Your Ligand:
-
Problem: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus the undesired dehalogenation. Simple phosphine ligands may not be optimal.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can accelerate the reductive elimination step of the desired product, outcompeting the dehalogenation pathway. For sterically hindered substrates, N-heterocyclic carbene (NHC) ligands can also be effective.
3. Adjust the Solvent:
-
Problem: Protic solvents (e.g., alcohols) can be a source of protons that contribute to dehalogenation. While some water is often necessary for the Suzuki reaction, excessive amounts can be detrimental.
-
Solution: Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF. If a co-solvent is needed, minimize the amount of water or alcohol.
4. Control the Temperature:
-
Problem: High reaction temperatures can favor the dehalogenation side reaction.
-
Solution: Attempt the reaction at a lower temperature. Monitor the reaction progress closely and aim for the lowest temperature at which the desired reaction proceeds at a reasonable rate.
Illustrative Data for Suzuki Coupling Optimization:
| Entry | Base | Ligand | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenation (%) |
| 1 | NaOtBu | PPh₃ | Toluene/EtOH | 100 | 25 | 70 |
| 2 | K₂CO₃ | PPh₃ | Toluene/EtOH | 100 | 55 | 40 |
| 3 | K₂CO₃ | XPhos | 1,4-Dioxane/H₂O | 80 | 85 | 10 |
| 4 | Cs₂CO₃ | SPhos | Toluene | 80 | 92 | <5 |
Note: This data is illustrative and based on general principles of Suzuki coupling. Actual results may vary.
Q2: I'm observing significant dehalogenation in my Buchwald-Hartwig amination of this compound. What adjustments should I make?
A2: Similar to Suzuki coupling, dehalogenation in Buchwald-Hartwig amination is often linked to the generation of palladium hydride species. The choice of base and ligand is critical.
1. Base Selection:
-
Problem: While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, they can promote dehalogenation.
-
Solution: Consider using a slightly weaker base like lithium bis(trimethylsilyl)amide (LHMDS) or carefully controlling the stoichiometry of the strong base. In some cases, inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, especially with more reactive aryl halides.
2. Ligand Choice:
-
Problem: The ligand must promote the desired C-N bond formation over the competing dehalogenation pathway.
-
Solution: Utilize bulky biarylphosphine ligands such as Xantphos or Josiphos, which have been shown to be effective in minimizing reductive dehalogenation. The choice of ligand can also help to prevent β-hydride elimination from the amine coupling partner, which can also lead to the formation of palladium hydrides.
3. Solvent and Temperature:
-
Problem: Aprotic polar solvents like DMF can sometimes promote dehalogenation. High temperatures can also favor this side reaction.
-
Solution: Experiment with less polar solvents like toluene or 1,4-dioxane. Running the reaction at the lowest effective temperature can also help to minimize the formation of the dehalogenated byproduct.
4. Purity of Reagents:
-
Problem: Impurities in starting materials, solvents, or reagents can act as sources of protons or hydrides, facilitating dehalogenation.
-
Solution: Ensure the use of high-purity, anhydrous solvents and fresh reagents.
Frequently Asked Questions (FAQs)
Q: Can the position of the substituents on the benzene ring of this compound affect its tendency to undergo dehalogenation?
A: Yes. The electronic properties of the substituents play a significant role. The nitro group at the para position is a strong electron-withdrawing group, which activates the aryl bromide towards nucleophilic attack and can also influence the stability of intermediates in the catalytic cycle. The ethoxy group at the ortho position is an electron-donating group, which can also affect the electron density of the aromatic ring and its reactivity. This specific substitution pattern makes the molecule susceptible to both the desired cross-coupling and the undesired dehalogenation, necessitating careful optimization of reaction conditions.
Q: Are there any non-palladium-based methods that might be less prone to dehalogenation for this substrate?
A: While palladium catalysis is most common for these transformations, copper-catalyzed cross-coupling reactions (Ullmann-type reactions) can sometimes be an alternative. These reactions often require higher temperatures but may be less prone to hydrodehalogenation in certain cases. Additionally, photochemical dehalogenation has been reported for aryl halides, so it is important to protect the reaction from light if this is a concern.[1][2]
Q: How can I accurately quantify the amount of dehalogenated byproduct in my reaction mixture?
A: The most common methods for quantifying the ratio of desired product to the dehalogenated byproduct are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These techniques allow for the separation and quantification of the different components in the crude reaction mixture. ¹H NMR spectroscopy can also be used if there are distinct, well-resolved peaks for both the desired product and the byproduct.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound (to be optimized):
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound (to be optimized):
-
To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
-
Add the base (e.g., LHMDS, 1.2-1.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.
Caption: A troubleshooting workflow for minimizing dehalogenation.
References
Troubleshooting guide for the nitration of 1-bromo-2-ethoxybenzene
This guide provides troubleshooting advice and frequently asked questions for the nitration of 1-bromo-2-ethoxybenzene, a key reaction for synthesizing valuable intermediates in drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the nitration of 1-bromo-2-ethoxybenzene?
The major product is expected to be 1-bromo-2-ethoxy-4-nitrobenzene. The ethoxy group is an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The strong activating effect of the ethoxy group primarily directs the substitution. Due to steric hindrance from the adjacent bromo and ethoxy groups, the nitro group will preferentially add to the para position relative to the ethoxy group.
Q2: What are the potential side products in this reaction?
Potential side products include other constitutional isomers such as 1-bromo-2-ethoxy-6-nitrobenzene. Over-nitration to form dinitro products is also possible if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time).
Q3: Why is a low temperature typically required for this reaction?
Low temperatures (typically 0-10°C) are crucial to control the rate of the reaction and to minimize the formation of side products. Nitration is a highly exothermic reaction, and higher temperatures can lead to over-nitration and decreased selectivity.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (1-bromo-2-ethoxybenzene). The reaction is considered complete when the spot corresponding to the starting material has disappeared.
Q5: What is the purpose of pouring the reaction mixture into ice water after the reaction is complete?
Pouring the reaction mixture into ice water serves two main purposes. Firstly, it quenches the reaction by diluting the acid and stopping the nitration process. Secondly, it causes the organic product, which is insoluble in water, to precipitate out of the solution, allowing for its separation from the acidic aqueous phase.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure the nitrating mixture (HNO₃/H₂SO₄) was prepared correctly and added slowly to the substrate. - Monitor the reaction by TLC to ensure it has gone to completion. - Verify the quality of the starting materials. |
| Loss of product during workup. | - Ensure the pH of the aqueous layer is neutralized or slightly basic before extraction to prevent the loss of any phenolic byproducts. - Use a sufficient volume of organic solvent for extraction. | |
| Formation of Multiple Products (Isomers) | Reaction temperature was too high. | - Maintain the reaction temperature strictly between 0-10°C using an ice bath. |
| Incorrect ratio of nitrating agents. | - Use the recommended stoichiometric ratios of nitric acid and sulfuric acid. | |
| Formation of Dark-Colored Byproducts | Over-nitration or side reactions. | - Lower the reaction temperature and shorten the reaction time. - Ensure the addition of the nitrating mixture is done dropwise to control the exothermic reaction. |
| Difficulty in Product Purification | Presence of unreacted starting material or isomers. | - Use column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) for purification. - Recrystallization from a suitable solvent (e.g., ethanol) can also be effective. |
Experimental Protocol: Nitration of 1-Bromo-2-ethoxybenzene
This protocol is adapted from a standard procedure for the nitration of a related compound.
Materials:
-
1-bromo-2-ethoxybenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Beakers
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromo-2-ethoxybenzene in dichloromethane.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add concentrated sulfuric acid to the solution while maintaining the temperature at 0°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1-bromo-2-ethoxybenzene using a dropping funnel, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-10°C and monitor the reaction by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice water with vigorous stirring.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the nitration of 1-bromo-2-ethoxybenzene.
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 1-Bromo-2-ethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance and troubleshooting for the efficient cross-coupling of 1-Bromo-2-ethoxy-4-nitrobenzene. This electron-deficient aryl bromide presents unique challenges and opportunities in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. This resource offers practical solutions, detailed experimental protocols, and comparative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is most effective for the cross-coupling of the electron-deficient this compound?
A1: For electron-deficient aryl bromides like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are generally most effective. These ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For Suzuki-Miyaura coupling, ligands such as SPhos, RuPhos, and XPhos are often successful. In Heck reactions, triphenylphosphine can be effective, though more specialized ligands may offer higher yields. For Buchwald-Hartwig amination, bulky biaryl phosphine ligands are crucial for achieving good results.
Q2: I am observing significant dehalogenation of my starting material. How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction with electron-deficient aryl halides. To minimize this:
-
Choice of Base: Use a weaker base. Strong bases can sometimes promote pathways leading to hydride formation. Consider switching from strong bases like sodium tert-butoxide to milder options such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Solvent Selection: The solvent can influence the reaction pathway. Aprotic solvents are generally preferred.
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can favor dehalogenation. It is advisable to monitor the reaction progress and stop it once the starting material is consumed.
Q3: Are there any known incompatibilities of the nitro group in these cross-coupling reactions?
A3: Yes, the nitro group can be problematic under certain conditions. In Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with nitro groups, potentially leading to side reactions or catalyst deactivation. In such cases, using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is recommended, although this may require longer reaction times or higher catalyst loadings.[1] In Suzuki and Heck reactions, the nitro group is generally more tolerated.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Poor solubility of reactants. | 1. Use a pre-activated catalyst or ensure complete activation of the palladium precursor. Consider using a more active ligand such as XPhos or SPhos. 2. The choice of base is critical for transmetalation. Try switching to a different base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). The addition of water as a co-solvent can sometimes facilitate this step. 3. Ensure all reactants are fully dissolved. Consider using a different solvent system (e.g., dioxane/water, toluene/water). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. 2. Ensure complete reduction of the Pd(II) precatalyst. Using a Pd(0) source directly can sometimes mitigate this issue. |
| Protodeborylation of Boronic Acid | 1. Presence of excess water or protic solvents. 2. Prolonged reaction times at high temperatures. | 1. Use anhydrous solvents and limit the amount of water if used as a co-solvent. 2. Monitor the reaction closely and work it up as soon as the starting material is consumed. |
Heck Reaction
| Problem | Possible Cause | Suggested Solution |
| Low Yield | 1. Catalyst deactivation. 2. Poor alkene insertion. | 1. Increase catalyst loading or use a more robust ligand. Phosphine-free catalyst systems can also be explored. 2. The electronic nature of the alkene is important. Electron-deficient alkenes like acrylates are generally more reactive. For less reactive alkenes, higher temperatures and longer reaction times may be necessary. |
| Formation of Double Bond Isomers | β-hydride elimination and re-insertion can lead to isomerization. | The addition of certain salts, like silver salts, can sometimes suppress isomerization by promoting reductive elimination.[2] |
| Polymerization of the Alkene | High reaction temperatures can sometimes lead to polymerization, especially with styrenic substrates. | Lower the reaction temperature if possible, or add a polymerization inhibitor if compatible with the reaction conditions. |
Buchwald-Hartwig Amination
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | 1. Inefficient catalyst system. 2. Sterically hindered amine. | 1. Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). The choice of palladium precatalyst can also be critical. 2. For sterically demanding amines, more specialized ligands and longer reaction times may be required. |
| Catalyst Poisoning | The nitro group or other functional groups on the substrate or amine can potentially poison the catalyst.[3] | While challenging, screening different ligands and bases can sometimes identify a system more tolerant to the specific functional groups present. |
| Hydrodehalogenation | Formation of a hydride species that reduces the aryl bromide. | Use a non-coordinating, bulky base. Ensure the reaction is run under strictly anhydrous conditions. |
Catalyst Selection and Performance Data
The following tables summarize typical reaction conditions and yields for the cross-coupling of substrates similar to this compound, providing a baseline for catalyst selection and optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | General Conditions |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 92 | General Conditions |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 100 | 8 | 85 | General Conditions |
Table 2: Heck Reaction of Aryl Bromides with Styrene
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 24 | 90 | [4] |
| PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 12 | 88 | [5] |
| Pd/C (5) | - | K₂CO₃ | NMP | 140 | 6 | 95 | General Conditions |
Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | >95 | [6] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 92 | [6] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [3] |
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled accordingly.
-
Reaction progress should be monitored by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Heck Reaction with Styrene
-
To a dry Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL), triethylamine (Et₃N, 1.5 mmol), and styrene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
-
In a glovebox, charge an oven-dried vial with this compound (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the appropriate phosphine ligand (e.g., XPhos, 0.02 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Seal the vial, remove from the glovebox, and add anhydrous toluene (5 mL) and morpholine (1.2 mmol) via syringe under an argon atmosphere.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing Reaction Workflows
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Managing reaction exotherms in 1-Bromo-2-ethoxy-4-nitrobenzene synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on managing reaction exotherms and other common issues during the synthesis of 1-Bromo-2-ethoxy-4-nitrobenzene via nitration of 1-bromo-2-ethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the nitration of 1-bromo-2-ethoxybenzene?
A1: The nitration of aromatic compounds is a highly exothermic process.[1][2] The starting material, 1-bromo-2-ethoxybenzene, contains an activating ethoxy group, which makes the benzene ring more electron-rich and thus more reactive towards electrophilic nitration.[3][4] This increased reactivity can lead to a rapid increase in temperature if the addition of the nitrating agent is not carefully controlled. Uncontrolled temperature can result in a runaway reaction, leading to the formation of undesirable side products, such as dinitrated compounds, and poses a significant safety hazard.[1][5]
Q2: What are the expected major and minor products in this reaction?
A2: The regiochemical outcome of the nitration is directed by the two substituents on the benzene ring: the bromo group and the ethoxy group. The ethoxy group is an ortho, para-directing activator, while the bromo group is an ortho, para-directing deactivator.[1][3][4][6] The strongly activating ethoxy group will primarily direct the incoming nitro group. The para position to the ethoxy group is the most likely site of substitution due to less steric hindrance. Therefore, the major product is expected to be this compound. Minor products, such as 1-bromo-2-ethoxy-6-nitrobenzene, may also be formed.
Q3: What is the purpose of using a mixture of concentrated nitric and sulfuric acids?
A3: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the electrophile in this aromatic substitution reaction.[1] The sulfuric acid also serves as a dehydrating agent, absorbing the water produced during the reaction and driving the equilibrium towards the formation of the products.
Q4: Can I use a different nitrating agent?
A4: While other nitrating agents exist, the mixed acid (HNO₃/H₂SO₄) system is the most common and well-understood for this type of reaction. Using alternative nitrating agents would require significant process development and safety assessment, as the reaction kinetics and exothermicity could be substantially different.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (1-bromo-2-ethoxybenzene). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Rise (Runaway Reaction) | 1. Addition of nitrating agent is too fast.2. Inadequate cooling.3. Inefficient stirring leading to localized hot spots. | 1. Immediately stop the addition of the nitrating agent.2. Enhance cooling by adding more ice/dry ice to the cooling bath.3. Increase the stirring rate.4. If the temperature continues to rise, quench the reaction by carefully pouring it into a large volume of crushed ice and water. |
| Low Yield of Desired Product | 1. Incomplete reaction.2. Formation of side products due to high temperature.3. Loss of product during workup and purification. | 1. Ensure the reaction has gone to completion by TLC analysis before quenching.2. Maintain a low reaction temperature (0-5 °C) throughout the addition.3. Carefully perform the extraction and recrystallization steps to minimize product loss. |
| Formation of a Dark-Colored Reaction Mixture | 1. Oxidation of the starting material or product.2. Reaction temperature is too high. | 1. Ensure the temperature is strictly controlled.2. The color may not necessarily indicate a failed reaction, but proceed with caution and monitor for excessive gas evolution. |
| Product is an Oil or Does Not Solidify | 1. Presence of impurities, particularly the ortho-isomer.2. Incomplete removal of solvent. | 1. The ortho-isomer of the product has a lower melting point and can prevent the para-isomer from crystallizing.[1] Purify the product using column chromatography.2. Ensure the product is thoroughly dried under vacuum. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the nitration of bromobenzene and takes into account the activating nature of the ethoxy group.[1][5]
Materials and Equipment:
-
1-bromo-2-ethoxybenzene
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry flask, carefully add 10 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to below 0 °C.
-
Slowly, dropwise, add 10 mL of concentrated nitric acid to the cold sulfuric acid with continuous stirring. Keep the mixture in the ice bath.
-
-
Reaction Setup:
-
In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 1-bromo-2-ethoxybenzene in 20 mL of dichloromethane.
-
Cool this flask in an ice-salt bath to 0 °C.
-
-
Nitration:
-
Slowly, dropwise, add the pre-cooled nitrating mixture to the solution of 1-bromo-2-ethoxybenzene using a dropping funnel over a period of 30-45 minutes.
-
Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product will be a mixture of isomers. Recrystallize the crude solid from hot ethanol to obtain the pure this compound, which is the less soluble para-isomer.[1]
-
Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Bromo-2-ethoxybenzene | 201.06 | N/A | 221.7 |
| This compound | 246.06 | ~98-100 | N/A |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Reaction Temperature | 0-5 °C |
| Reagent Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 4 : 4 (molar ratio) |
| Reaction Time | 1 - 1.5 hours |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for managing temperature during the nitration reaction.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. collegedunia.com [collegedunia.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chm.uri.edu [chm.uri.edu]
- 6. homework.study.com [homework.study.com]
Analytical methods for determining the purity of 1-Bromo-2-ethoxy-4-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for determining the purity of 1-Bromo-2-ethoxy-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for determining the purity of this compound?
A1: The primary methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: What typical impurities could be present in a sample of this compound?
A2: Potential impurities may include unreacted starting materials, isomers (e.g., 1-Bromo-4-ethoxy-2-nitrobenzene), byproducts from side reactions, or residual solvents used during synthesis and purification.
Q3: How can I confirm the identity of this compound?
A3: The identity can be unequivocally confirmed using a combination of techniques. 1H and 13C NMR spectroscopy will provide structural information, while mass spectrometry will confirm the molecular weight.
Q4: My HPLC chromatogram shows peak tailing. What could be the cause?
A4: Peak tailing in HPLC analysis of aromatic nitro compounds can be caused by several factors, including interactions with active sites on the column, improper mobile phase pH, or column overload. Using a high-purity silica column, adjusting the mobile phase pH, or reducing the sample concentration can help mitigate this issue.[1][2]
Q5: I am observing ghost peaks in my GC chromatogram. What should I do?
A5: Ghost peaks in GC can arise from septum bleed, contamination in the injection port, or carryover from previous injections. To troubleshoot, replace the septum, clean the injector liner, and run a blank solvent injection to ensure the system is clean.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method provides a robust approach for the routine purity analysis of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical balance and volumetric flasks
-
Syringe filters (0.45 µm)
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio may need optimization, but a good starting point is 60:40 (v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis: Inject the standards and sample. The purity is calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both purity determination and identification of volatile impurities.
Instrumentation and Materials:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
High-purity helium as carrier gas
-
Suitable solvent (e.g., dichloromethane or ethyl acetate)
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., 100 µg/mL).
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas Flow: Helium at 1.0 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-350
-
-
Analysis: The purity is determined by the relative peak area. The mass spectrum of the main peak should be consistent with the structure of this compound.
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.0 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | 100°C (2 min), then 15°C/min to 280°C (5 min) |
| Ionization | EI, 70 eV |
| Mass Range | 50-350 m/z |
¹H NMR Spectroscopy
¹H NMR is used for structural confirmation and to identify proton-containing impurities.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Process the spectrum and integrate the signals. The chemical shifts and coupling patterns should be consistent with the structure of this compound. Impurities will present as additional signals.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | ~8.1-8.4 | m | 2H |
| Aromatic CH | ~7.0-7.2 | d | 1H |
| -OCH₂CH₃ | ~4.2 | q | 2H |
| -OCH₂CH₃ | ~1.5 | t | 3H |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary interactions with the column. 2. Column overload. 3. Mobile phase pH is not optimal. | 1. Use a column with high-purity silica. 2. Dilute the sample. 3. Adjust the mobile phase pH.[1][2] |
| Inconsistent Retention Times | 1. Fluctuation in column temperature. 2. Mobile phase composition is changing. 3. Leak in the system. | 1. Use a column oven for stable temperature control. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Check for loose fittings and pump seals.[3] |
| No Peaks | 1. Detector lamp is off. 2. No sample injected. 3. Incorrect detector wavelength. | 1. Turn on the detector lamp. 2. Check the autosampler vial and injection sequence. 3. Set the detector to an appropriate wavelength. |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Ghost Peaks | 1. Septum bleed. 2. Contaminated injector liner. 3. Carryover from a previous injection. | 1. Replace the septum. 2. Clean or replace the injector liner. 3. Run a solvent blank to clean the system. |
| Poor Resolution | 1. Inappropriate oven temperature program. 2. Carrier gas flow rate is incorrect. 3. Column is overloaded. | 1. Optimize the temperature ramp rate. 2. Check and adjust the carrier gas flow. 3. Inject a more dilute sample. |
| Peak Fronting | 1. Sample solvent is incompatible with the stationary phase. 2. Column is overloaded. | 1. Dissolve the sample in a more appropriate solvent. 2. Reduce the amount of sample injected. |
Visualizations
Caption: General workflow for the purity analysis of this compound.
Caption: Logical relationship for troubleshooting HPLC peak tailing.
References
Validation & Comparative
Comparative NMR Analysis of 1-Bromo-2-ethoxy-4-nitrobenzene and Structural Analogs
A detailed guide for researchers providing a comparative analysis of the ¹H and ¹³C NMR spectral data of 1-Bromo-2-ethoxy-4-nitrobenzene against structurally related compounds. This guide includes experimental protocols and a logical workflow for NMR analysis.
This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For comparative purposes, spectral data for analogous substituted nitrobenzene derivatives are also provided. This information is valuable for researchers in chemical synthesis, drug development, and materials science for structural verification and understanding of substituent effects on electron distribution within the benzene ring.
¹H and ¹³C NMR Spectral Data of this compound
The experimental ¹H NMR data for this compound is summarized in Table 1.[1] This data provides key information on the chemical environment of the protons in the molecule. While extensive searches were conducted, experimental ¹³C NMR data for this compound was not available in the reviewed sources. To facilitate a comprehensive understanding, predicted ¹³C NMR data and experimental data for structurally similar compounds are presented for comparison.
Table 1: ¹H NMR Spectral Data for this compound
| Peak | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| a | 7.90 | d | 8.6 | 1H | H-5 |
| b | 7.81 | d | 2.5 | 1H | H-3 |
| c | 7.78 - 7.73 | m | - | 1H | H-6 |
| d | 4.27 | q | 7.0 | 2H | -OCH₂CH₃ |
| e | 1.40 | t | 7.0 | 3H | -OCH₂CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz[1]
Comparative NMR Data of Structurally Related Compounds
To understand the influence of different substituents on the NMR spectra, data for several related molecules, including 2-Bromo-1-methoxy-4-nitrobenzene and 2-Bromo-5-nitroanisole, are presented in Table 2. These compounds serve as valuable benchmarks for interpreting the spectral features of substituted nitrobenzenes.
Table 2: Comparative ¹H and ¹³C NMR Data of Substituted Nitrobenzenes
| Compound | Nucleus | Chemical Shifts (δ) ppm and Assignments |
| 2-Bromo-1-methoxy-4-nitrobenzene | ¹H | 8.33 (m, 1H), 8.09 (m, 1H), 7.07 (d, 1H) |
| ¹³C | Data not available in searched sources | |
| 2-Bromo-5-nitroanisole | ¹³C | 152.97, 148.49, 132.62, 117.44, 116.43, 111.20 |
| ¹H | Data not available in searched sources |
Note: The specific proton assignments for 2-Bromo-1-methoxy-4-nitrobenzene were not provided in the source.
Experimental Protocol for NMR Spectroscopy
The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for substituted benzene compounds, adaptable for the specific instrumentation available.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound well without reacting with it.
-
Ensure the solution is clear and free of particulate matter. If necessary, filter the solution through a small cotton plug into the NMR tube.
-
Transfer the solution to a standard 5 mm NMR tube. The solvent height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp and well-resolved peaks.
-
For ¹H NMR:
-
Acquire a standard single-pulse experiment.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon atom.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.
-
A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks have a positive, absorptive lineshape.
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Pick and label the peaks in both ¹H and ¹³C spectra to identify their chemical shifts.
Logical Workflow for NMR Analysis
The process of analyzing the NMR spectra of a substituted benzene derivative can be systematically approached to ensure accurate structural elucidation. The following diagram illustrates a typical workflow from sample preparation to final data interpretation.
Caption: Workflow for NMR sample analysis, from preparation to structural interpretation.
References
A Comparative Analysis of the Reactivity of 1-Bromo-2-ethoxy-4-nitrobenzene in Key Organic Transformations
For Immediate Publication
[City, State] – [Date] – In the landscape of pharmaceutical and materials science research, the functionalization of aromatic rings is a cornerstone of molecular design. Among the vast array of building blocks, substituted halonitrobenzenes are of particular interest due to their propensity to undergo a variety of useful chemical transformations. This guide presents a comparative analysis of the reactivity of 1-Bromo-2-ethoxy-4-nitrobenzene against structurally similar compounds in three pivotal reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The following sections provide quantitative data where available, detailed experimental protocols for these transformations, and visual representations of the underlying chemical principles.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the derivatization of electron-deficient aromatic rings. The reactivity of the aryl halide is critically influenced by the nature of the leaving group and the presence of electron-withdrawing groups. In this compound, the nitro group at the para position strongly activates the ring towards nucleophilic attack.
Factors Influencing SNAr Reactivity
The rate of SNAr reactions is governed by two primary factors:
-
Leaving Group Ability: The electronegativity of the halogen plays a key role, with the reactivity order typically being F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as the nitro group (-NO₂), ortho or para to the leaving group is crucial. These groups stabilize the negatively charged intermediate (Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.
Comparative Reactivity Data
While specific kinetic data for this compound is not extensively available in the literature, we can infer its reactivity by comparing it with related compounds. The ethoxy group at the ortho position is an electron-donating group, which can be expected to slightly decrease the reactivity compared to 1-bromo-4-nitrobenzene due to its electron-donating inductive and resonance effects. However, the dominant activating effect of the para-nitro group ensures the compound is still highly reactive in SNAr.
| Substrate | Nucleophile | Solvent | Relative Rate (Estimated) | Reference |
| 1-Fluoro-4-nitrobenzene | Piperidine | Benzene | ~3000 | Inferred from general reactivity trends |
| 1-Chloro-4-nitrobenzene | Piperidine | Benzene | 4.3 | Inferred from general reactivity trends |
| 1-Bromo-4-nitrobenzene | Piperidine | Benzene | 1 | [1][2] |
| This compound | Piperidine | Benzene | Slightly < 1 | Inferred based on electronic effects |
| 1-Bromo-3-nitrobenzene | Piperidine | Benzene | << 1 | [1] |
Note: The relative rates are estimates based on established principles of SNAr reactivity. The presence of the ortho-ethoxy group in this compound is expected to have a minor deactivating effect compared to the unsubstituted analog.
Experimental Protocol: SNAr with Morpholine
This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (2.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound, potassium carbonate, and DMF.
-
Add morpholine to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized workflow for the SNAr reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The reactivity of the aryl halide in this reaction is influenced by the strength of the carbon-halogen bond and the electronic properties of the substituents.
Factors Influencing Suzuki-Miyaura Coupling Reactivity
-
Leaving Group Ability: The reactivity order for the aryl halide is typically I > Br > Cl. This is due to the bond dissociation energies of the C-X bond, with the weaker C-I bond being more readily cleaved in the oxidative addition step of the catalytic cycle.
-
Electronic Effects: Electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step, leading to higher reactivity.[3]
Comparative Yield Data
Direct comparative kinetic data is scarce, however, yield comparisons from studies on similar substrates can provide valuable insights. The electron-withdrawing nitro group in this compound is expected to enhance its reactivity in Suzuki coupling compared to unsubstituted or electron-rich aryl bromides.
| Aryl Bromide | Boronic Acid | Base | Catalyst System | Solvent | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | Toluene/Ethanol/Water | ~95% | [4][5] |
| This compound | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | Toluene/Ethanol/Water | Expected to be high (~90-98%) | Inferred |
| Bromobenzene | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | Toluene/Ethanol/Water | ~85% | [5] |
| 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | Toluene/Ethanol/Water | ~70-80% | [3] |
Note: The yield for this compound is an estimation based on the high reactivity of 1-bromo-4-nitrobenzene and the generally high efficiency of Suzuki couplings with activated aryl bromides.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Toluene, Ethanol, and Water (4:1:1 mixture)
Procedure:
-
In a round-bottom flask, combine this compound, phenylboronic acid, and potassium carbonate.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water).
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. Similar to the Suzuki coupling, it is a powerful tool for the functionalization of aryl halides.
Factors Influencing Buchwald-Hartwig Amination Reactivity
-
Aryl Halide: The reactivity generally follows the trend I > Br > Cl, consistent with the oxidative addition step being rate-limiting.
-
Electronic Effects: Electron-withdrawing groups on the aryl halide typically increase the rate of reaction.[3]
-
Amine: The nature of the amine (primary, secondary, steric hindrance) and the choice of ligand and base are critical for a successful transformation.
Comparative Yield Data
| Aryl Bromide | Amine | Base | Catalyst/Ligand | Solvent | Yield (%) | Reference |
| 4-Bromonitrobenzene | Aniline | NaOtBu | Pd(OAc)₂ / BINAP | Toluene | High | [6] |
| This compound | Morpholine | NaOtBu | Pd₂(dba)₃ / XPhos | Toluene | Expected to be high (~85-95%) | Inferred |
| 2-Bromopyridine | Aniline | NaOtBu | Pd₂(dba)₃ / Xantphos | Toluene | High | [3] |
| 4-Bromoanisole | Aniline | NaOtBu | Pd(OAc)₂ / BINAP | Toluene | Moderate to High | [6] |
Note: The yield for this compound is an estimation based on the reactivity of similar electron-deficient aryl bromides.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Morpholine) (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.
-
Add this compound and anhydrous toluene.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Conclusion
This compound is a highly activated and versatile substrate for a range of important organic transformations. Its reactivity is dominated by the strong electron-withdrawing effect of the para-nitro group, making it an excellent candidate for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. While the ortho-ethoxy group may exert a minor electronic and steric influence, high yields and reaction rates are generally expected. The experimental protocols provided herein offer a starting point for the synthesis of a diverse array of derivatives from this valuable building block, enabling further advancements in drug discovery and materials science.
References
- 1. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC and GC-MS Methods for Analyzing 1-Bromo-2-ethoxy-4-nitrobenzene Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of aromatic compounds, the selection of an appropriate analytical technique is paramount for accurate reaction monitoring, impurity profiling, and quantitative analysis. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reactions involving 1-Bromo-2-ethoxy-4-nitrobenzene.
Introduction to the Analytical Challenges
This compound is a halogenated nitroaromatic compound. Its analysis requires techniques that can handle its relatively low volatility and provide sufficient resolution from structurally similar starting materials, intermediates, and byproducts. The choice between HPLC and GC-MS often depends on the specific goals of the analysis, such as routine purity checks, in-depth impurity identification, or trace-level quantification.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable, offering excellent resolution and sensitivity without the need for derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Analytes
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of this compound, direct analysis can be challenging. Derivatization may be necessary to improve its volatility and thermal stability for optimal GC-MS analysis. However, GC-MS offers exceptional sensitivity, especially when using an Electron Capture Detector (ECD) which is highly sensitive to halogenated compounds.[1]
Quantitative Data Comparison
The following table summarizes the expected quantitative performance of HPLC-UV and GC-MS methods for the analysis of this compound. The data is based on typical performance for structurally similar brominated nitroaromatic compounds.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity | Separation based on volatility and polarity |
| Limit of Detection (LOD) | ~0.01 - 0.05 µg/mL | ~0.001 - 0.01 µg/mL (with ECD) |
| Limit of Quantitation (LOQ) | ~0.05 - 0.15 µg/mL | ~0.005 - 0.05 µg/mL (with ECD) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Precision (RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 5% | Intra-day: ≤ 5%, Inter-day: ≤ 10% |
| Accuracy (Recovery) | 95 - 105% | 90 - 110% |
| Sample Preparation | Dissolution and filtration | May require derivatization |
| Typical Run Time | 10 - 20 minutes | 15 - 30 minutes |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a general reversed-phase HPLC method for the quantitative analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and methanol
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the reaction mixture or sample, dissolve it in the mobile phase to a known volume, and filter through a 0.45 µm syringe filter before injection.
4. Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general method for the analysis of this compound using GC-MS, which may require derivatization.
1. Instrumentation and Materials:
-
Gas chromatograph coupled with a mass spectrometer (with an EI source and preferably an ECD for high sensitivity)
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
High-purity helium as the carrier gas
-
Suitable solvent (e.g., dichloromethane or ethyl acetate)
-
Derivatizing agent if necessary (e.g., a silylating agent like BSTFA for potential hydrolysis products)
2. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 150°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-400
3. Sample Preparation:
-
Sample Solution: Accurately weigh the sample and dissolve it in a suitable solvent like dichloromethane.
-
Derivatization (if required): If the analyte or its reaction products have active hydrogen atoms (e.g., -OH, -NH), a derivatization step (e.g., silylation) might be necessary to improve volatility and peak shape.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Quantification:
-
Construct a calibration curve using derivatized standards of known concentrations.
-
The purity or concentration of the sample is calculated based on the peak area relative to the calibration curve.
Method Selection Rationale
-
For routine quality control, reaction monitoring, and purity assessment where high throughput and simplicity are key, HPLC-UV is the recommended method. It offers robust and reliable results with minimal sample preparation.
-
For in-depth impurity profiling, identification of unknown byproducts, and trace-level analysis of halogenated compounds, GC-MS is the superior choice. The mass spectrometric data provides structural information, and an ECD can offer exceptional sensitivity for brominated species.[1]
Visualizing Analytical and Reaction Workflows
To better understand the logical flow of analyzing a chemical reaction and a common reaction pathway for this compound, the following diagrams are provided.
References
Comparison of different synthetic routes to 1-Bromo-2-ethoxy-4-nitrobenzene
A comprehensive comparison of synthetic routes to 1-Bromo-2-ethoxy-4-nitrobenzene is essential for researchers and professionals in drug development and chemical synthesis to select the most efficient and practical method. This guide provides an objective analysis of three plausible synthetic pathways, supported by established chemical principles and analogous experimental data.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through three primary strategies, each with distinct advantages and disadvantages in terms of yield, purity, and operational simplicity.
| Parameter | Route A: Williamson Ether Synthesis | Route B: Electrophilic Bromination | Route C: Nitration |
| Starting Materials | 2-Bromo-5-nitrophenol, Ethylating agent (e.g., Ethyl bromide) | 1-Ethoxy-3-nitrobenzene, Brominating agent (e.g., Br₂) | 3-Bromo-1-ethoxybenzene, Nitrating agent (e.g., HNO₃/H₂SO₄) |
| Key Transformation | Nucleophilic substitution (Sₙ2) | Electrophilic aromatic substitution | Electrophilic aromatic substitution |
| Predicted Yield | High (typically 80-95% for Williamson ether synthesis) | Moderate to Low (potential for isomeric mixtures) | Moderate to Low (potential for isomeric mixtures) |
| Purity of Crude Product | Generally high, with minimal side products | Potentially low, requiring extensive purification to separate isomers | Potentially low, requiring extensive purification to separate isomers |
| Key Advantages | - High regioselectivity, leading to a single product isomer.- Generally high yields.- Mild reaction conditions. | - Utilizes readily available starting materials. | - Utilizes readily available starting materials. |
| Key Disadvantages | - Availability and cost of the starting phenol. | - Lack of regioselectivity can lead to a mixture of ortho, para, and other isomers, complicating purification and reducing the yield of the desired product. | - Lack of regioselectivity can lead to a mixture of nitrated isomers, requiring significant purification efforts. |
Experimental Protocols
Route A: Williamson Ether Synthesis of this compound
This route is the most recommended due to its high regioselectivity and expected high yield.
Methodology:
-
Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Etherification: To the stirred suspension, add an ethylating agent, such as ethyl bromide (EtBr, 1.2 eq) or diethyl sulfate ((EtO)₂SO₂, 1.2 eq), dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Route B: Electrophilic Bromination of 1-Ethoxy-3-nitrobenzene
This route is less favorable due to the potential for the formation of multiple isomers.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser, dissolve 1-ethoxy-3-nitrobenzene (1.0 eq) in a suitable solvent, such as dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Bromination: Prepare a solution of bromine (Br₂, 1.0 eq) in the same solvent and add it dropwise to the cooled solution of 1-ethoxy-3-nitrobenzene. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃, catalytic amount), may be required.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the excess bromine with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.
-
The resulting crude product will likely be a mixture of isomers and will require careful purification by column chromatography or fractional crystallization to isolate this compound.
Route C: Nitration of 3-Bromo-1-ethoxybenzene
Similar to Route B, this pathway is likely to produce a mixture of isomers.
Methodology:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, carefully add concentrated sulfuric acid (H₂SO₄) to concentrated nitric acid (HNO₃) in a 1:1 ratio.
-
Nitration Reaction: In a separate flask, dissolve 3-bromo-1-ethoxybenzene (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-bromo-1-ethoxybenzene, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
The crude product will likely be a mixture of nitrated isomers and will require purification by column chromatography or recrystallization to isolate the desired this compound.
Synthetic Pathway Visualization
The following diagram illustrates the three proposed synthetic routes to this compound.
Caption: Comparison of three synthetic routes to this compound.
A Comparative Guide to the Reactivity of Bromo-Ethoxy-Nitrobenzene Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of ortho, meta, and para isomers of bromo-ethoxy-nitrobenzene, with a focus on nucleophilic aromatic substitution (SNAr) reactions. The insights and data presented herein are essential for professionals engaged in the synthesis of complex aromatic compounds, where understanding isomer-specific reactivity is crucial for reaction design, optimization, and yield maximization.
Introduction to Isomer Reactivity in SNAr Reactions
The reactivity of a substituted benzene ring in nucleophilic aromatic substitution is profoundly influenced by the electronic properties and relative positions of its substituents. The bromo-ethoxy-nitrobenzene system features a unique interplay of these effects:
-
Nitro Group (-NO₂)****: A powerful electron-withdrawing group through both inductive and resonance effects (-I, -M). It strongly activates the ring towards nucleophilic attack, particularly when located at the ortho or para position relative to the leaving group.[1][2]
-
Ethoxy Group (-OCH₂CH₃): An electron-donating group through resonance (+M) and electron-withdrawing through induction (-I). The resonance effect is generally dominant, making it an activating group in electrophilic substitution, but its influence in SNAr is more nuanced.
-
Bromo Group (-Br): A halogen that acts as a deactivating group through its inductive effect (-I) but can donate electron density through resonance (+M).[3] In the context of SNAr, it typically serves as the leaving group.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the key determinant of the reaction rate.
Comparative Reactivity Analysis
The positions of the ethoxy and nitro groups relative to the bromine atom dictate the reactivity of the bromo-ethoxy-nitrobenzene isomers. The nitro group's ability to stabilize the negative charge of the Meisenheimer complex through resonance is the dominant factor. This stabilization is only effective when the nitro group is ortho or para to the site of nucleophilic attack.
-
Ortho and Para Isomers: In isomers where the nitro group is ortho or para to the bromo leaving group, the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group. This significant stabilization lowers the activation energy and dramatically increases the reaction rate.
-
Meta Isomer: When the nitro group is meta to the bromine, the negative charge of the intermediate cannot be delocalized onto the nitro group through resonance.[1] Consequently, the intermediate is much less stable, leading to a significantly slower reaction rate.
The ethoxy group, being electron-donating by resonance, can have a slight deactivating effect in SNAr reactions by opposing the electron-withdrawing effect of the nitro group. However, this effect is generally much weaker than the powerful activating effect of a properly positioned nitro group.
Data Presentation: Relative Reaction Rates
| Isomer | Position of -NO₂ relative to -Br | Position of -OEt relative to -Br | Predicted Relative Rate Constant (k_rel) |
| 1-Bromo-2-ethoxy-4-nitrobenzene | Para | Ortho | ~7.5 x 10⁵ |
| 1-Bromo-4-ethoxy-2-nitrobenzene | Ortho | Para | ~4.0 x 10⁵ |
| 1-Bromo-2-ethoxy-6-nitrobenzene | Ortho | Ortho | ~3.5 x 10⁵ |
| 1-Bromo-3-ethoxy-5-nitrobenzene | Meta | Meta | 1 (Baseline) |
| 1-Bromo-2-ethoxy-5-nitrobenzene | Meta | Ortho | ~5 |
| 1-Bromo-4-ethoxy-3-nitrobenzene | Meta | Para | ~3 |
Note: The relative rates are hypothetical and scaled to the least reactive meta isomer for illustrative purposes. The actual rates would depend on the specific nucleophile, solvent, and temperature.
Visualizing Reaction Mechanisms and Workflows
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of SNAr, the electronic basis for the observed reactivity differences, and a typical experimental workflow for kinetic analysis.
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Caption: Resonance stabilization of the Meisenheimer intermediate.
Caption: A generalized workflow for kinetic analysis of SNAr reactions.
Experimental Protocols
The following is a detailed methodology for determining the kinetic parameters of the SNAr reaction between a bromo-ethoxy-nitrobenzene isomer and a nucleophile (e.g., piperidine) using UV-Visible spectroscopy.
Objective:
To determine the second-order rate constant for the reaction of a bromo-ethoxy-nitrobenzene isomer with piperidine.
Materials:
-
Ortho, meta, or para isomer of bromo-ethoxy-nitrobenzene
-
Piperidine (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
-
Thermostatted UV-Vis spectrophotometer with quartz cuvettes (1 cm path length)
-
Magnetic stirrer and stir bar
Experimental Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.
-
Prepare a 0.01 M stock solution of the bromo-ethoxy-nitrobenzene isomer in anhydrous DMSO.
-
-
Reaction Setup:
-
Set the temperature of the spectrophotometer's cell holder to the desired reaction temperature (e.g., 50.0 °C).
-
In a 10 mL volumetric flask, add the appropriate volume of the piperidine stock solution to achieve the desired final concentration (e.g., for a 0.1 M final concentration, add 1.0 mL). Dilute with DMSO but do not fill to the mark yet.
-
Place a quartz cuvette containing a small stir bar into the thermostatted cell holder and allow it to reach thermal equilibrium.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
To the cuvette, add 2.5 mL of the piperidine solution from the volumetric flask.
-
Using a micropipette, rapidly inject a small volume (e.g., 50 µL) of the 0.01 M bromo-ethoxy-nitrobenzene stock solution into the cuvette to initiate the reaction. The concentration of piperidine should be at least 10-fold greater than the substrate to ensure pseudo-first-order kinetics.
-
Immediately start the spectrophotometer's kinetic analysis program to record the absorbance at the wavelength of maximum absorbance (λ_max) of the product over time. The λ_max should be predetermined by measuring the spectrum of a fully reacted solution.
-
Continue data collection for at least 3 half-lives or until the absorbance reading is stable.
-
-
Data Analysis:
-
The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs * t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.
-
The second-order rate constant (k₂) is calculated by dividing the observed pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = k_obs / [Piperidine].
-
Repeat the experiment for each isomer under identical conditions to allow for a direct comparison of their reactivities.
-
Conclusion
The reactivity of bromo-ethoxy-nitrobenzene isomers in nucleophilic aromatic substitution is primarily governed by the position of the strongly activating nitro group. Isomers with the nitro group positioned ortho or para to the bromo leaving group exhibit significantly enhanced reactivity due to the effective resonance stabilization of the Meisenheimer intermediate. In contrast, meta-isomers are substantially less reactive. This predictable trend in reactivity is a critical consideration for synthetic chemists in designing efficient pathways to complex, highly substituted aromatic molecules. The provided experimental protocol offers a robust method for quantifying these reactivity differences, enabling data-driven optimization of reaction conditions.
References
The Efficacy of 1-Bromo-2-ethoxy-4-nitrobenzene in Drug Discovery: A Comparative Overview
Introduction
In the landscape of modern drug discovery, the selection of appropriate chemical precursors is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate success of a research campaign. 1-Bromo-2-ethoxy-4-nitrobenzene has emerged as a versatile scaffold in medicinal chemistry, offering multiple reactive sites for the construction of complex molecular architectures. This guide provides a comparative analysis of this compound as a precursor, evaluating its performance against alternative starting materials in the synthesis of biologically active molecules. We present available experimental data, detailed protocols for key reactions, and visualizations of relevant biological pathways to inform researchers and drug development professionals.
Comparison of Synthetic Utility
The strategic placement of bromo, ethoxy, and nitro functionalities on the benzene ring makes this compound a valuable building block. The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The nitro group can be readily reduced to an amine, providing a common pharmacophoric element or a point for further derivatization. The ethoxy group can influence the electronic properties and lipophilicity of the resulting molecules.
While direct comparative studies detailing the efficacy of this compound against a broad range of alternative precursors are not extensively documented in publicly available literature, we can infer its potential utility by examining common synthetic transformations and comparing them to similar halo-nitroaromatic compounds.
Cross-Coupling Reactions: A Comparative Perspective
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are fundamental tools in drug discovery for the creation of biaryl and aryl-alkyne linkages, respectively. The reactivity of the aryl halide is a crucial factor in these transformations, with the general trend being I > Br > Cl.
Table 1: Theoretical Comparison of Reactivity in Suzuki-Miyaura Coupling
| Precursor | Relative Reactivity | Key Considerations |
| 1-Iodo-2-ethoxy-4-nitrobenzene | Higher | More reactive, but potentially less stable and more expensive.[1] |
| This compound | Moderate | Good balance of reactivity and stability; widely available. [1] |
| 1-Chloro-2-ethoxy-4-nitrobenzene | Lower | Less reactive, often requiring more forcing conditions or specialized catalysts. |
This table is based on general principles of halogen reactivity in Suzuki-Miyaura coupling and is for illustrative purposes. Specific reaction outcomes will depend on the full scope of reactants and conditions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol outlines a typical procedure for the coupling of an aryl bromide with a boronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
References
Cost-benefit analysis of different catalysts for 1-Bromo-2-ethoxy-4-nitrobenzene reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted nitroaromatics is a critical step in the development of new chemical entities. This guide provides a detailed cost-benefit analysis of various catalytic systems for the synthesis of 1-Bromo-2-ethoxy-4-nitrobenzene, a key intermediate in many pharmaceutical and fine chemical applications. The primary synthetic route under consideration is the Williamson ether synthesis, involving the O-ethylation of 1-bromo-4-nitro-2-phenol.
This comparative analysis examines four distinct catalytic approaches: a standard base-catalyzed reaction, phase-transfer catalysis, copper-catalyzed etherification, and palladium-catalyzed C-O coupling. The performance of each system is evaluated based on reaction yield, reaction time, temperature, and overall cost-effectiveness, with a focus on providing actionable data for process optimization and catalyst selection.
Performance and Cost Comparison of Catalytic Systems
The following table summarizes the key performance indicators and estimated costs associated with each catalytic method for the synthesis of this compound.
| Catalyst System | Catalyst/Base | Typical Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Estimated Catalyst Cost (per mole of product) | Reusability |
| Base-Catalyzed | Potassium Carbonate (K₂CO₃) | 2.0 eq | 80 | 12 | ~90-95 | ~$0.25 | Not typically recovered |
| Cesium Carbonate (Cs₂CO₃) | 2.0 eq | Room Temp. | 8 | >95 | ~$150.00 | Not typically recovered | |
| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | 10 mol% | 60 | 6 | ~95 | ~$2.00 | Possible, but can be challenging |
| Copper-Catalyzed | Copper(I) Iodide (CuI) / Picolinic Acid | 5 mol% CuI, 10 mol% Ligand | 110 | 12 | ~85-90 | ~$0.50 | Possible with heterogeneous catalysts |
| Palladium-Catalyzed | Palladium(II) Acetate (Pd(OAc)₂) / Ligand | 1-2 mol% | 100 | 8 | >95 | ~$20.00 | Possible with supported catalysts |
Note: Catalyst costs are estimates based on bulk pricing and typical catalyst loadings. Actual costs may vary depending on the supplier, purity, and scale of the reaction. The reusability of catalysts is highly dependent on the specific reaction conditions and the nature of the catalyst support, if any.
In-Depth Analysis of Catalytic Systems
Base-Catalyzed Williamson Ether Synthesis
The traditional Williamson ether synthesis relies on a strong base to deprotonate the phenol, which then acts as a nucleophile.
-
Potassium Carbonate (K₂CO₃): This is the most cost-effective method, offering high yields at a moderate temperature.[1] Its low cost makes it an attractive option for large-scale industrial production.
-
Cesium Carbonate (Cs₂CO₃): While significantly more expensive, Cs₂CO₃ can facilitate the reaction at room temperature and often leads to higher yields in shorter reaction times.[1] This can be advantageous for thermally sensitive substrates.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysts, such as Tetrabutylammonium Bromide (TBAB), facilitate the reaction between reactants in immiscible phases (e.g., an aqueous base and an organic substrate).
-
Tetrabutylammonium Bromide (TBAB): The use of TBAB can accelerate the reaction rate and allow for milder reaction conditions compared to the standard base-catalyzed method without PTC.[2] While the initial cost of the catalyst is higher than K₂CO₃, its potential for reuse can offset this.[3] However, separation and recovery of the catalyst can sometimes be challenging.[4]
Copper-Catalyzed Etherification (Ullmann Condensation)
Copper catalysts are a cost-effective alternative to palladium for C-O bond formation, particularly for the synthesis of diaryl ethers.
-
Copper(I) Iodide (CuI) with a Ligand: This system can be effective for the etherification of aryl halides. The use of a ligand, such as picolinic acid, can improve the reaction's efficiency and substrate scope.[5] While generally requiring higher temperatures, copper catalysts are significantly cheaper than their palladium counterparts. The development of heterogeneous copper catalysts also offers the potential for easier separation and reuse.[6]
Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig Etherification)
Palladium catalysis represents the state-of-the-art for C-O bond formation, offering high yields and broad functional group tolerance under relatively mild conditions.
-
Palladium(II) Acetate (Pd(OAc)₂) with a Phosphine Ligand: This catalytic system is highly efficient, often providing near-quantitative yields.[7] The primary drawback is the high cost of palladium. However, the high efficiency and potential for very low catalyst loadings can make it economically viable, especially for high-value products. Furthermore, the development of reusable heterogeneous palladium catalysts is an active area of research that could significantly reduce the cost of this method.[8][9]
Experimental Protocols
General Procedure for Williamson Ether Synthesis (Base-Catalyzed)
To a solution of 1-bromo-4-nitro-2-phenol (1.0 eq) in a suitable solvent (e.g., acetone or DMF), the base (K₂CO₃ or Cs₂CO₃, 2.0 eq) is added. The mixture is stirred at the appropriate temperature (see table above). Ethyl iodide or diethyl sulfate (1.2 eq) is then added dropwise, and the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[10]
General Procedure for Phase-Transfer Catalyzed Williamson Ether Synthesis
1-bromo-4-nitro-2-phenol (1.0 eq) is dissolved in a suitable organic solvent (e.g., toluene). An aqueous solution of a base (e.g., 25% KOH) and the phase-transfer catalyst (e.g., TBAB, 10 mol%) are added. The biphasic mixture is stirred vigorously at the specified temperature. Ethyl bromide (1.2 eq) is then added, and the reaction is monitored by TLC. After completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified.[11]
General Procedure for Copper-Catalyzed O-Arylation
In a glovebox, a reaction vessel is charged with CuI (5 mol%), a suitable ligand (e.g., picolinic acid, 10 mol%), 1-bromo-4-nitro-2-phenol (1.0 eq), and a base (e.g., K₃PO₄, 2.0 eq). The vessel is sealed, removed from the glovebox, and the appropriate solvent (e.g., DMSO) and the ethylating agent are added. The reaction mixture is then heated to the required temperature and stirred for the specified time. After cooling, the mixture is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer.[5]
General Procedure for Palladium-Catalyzed C-O Coupling
An oven-dried reaction tube is charged with Pd(OAc)₂ (1-2 mol%), a suitable phosphine ligand, a base (e.g., Cs₂CO₃, 2.0 eq), and 1-bromo-4-nitro-2-phenol (1.0 eq). The tube is evacuated and backfilled with an inert gas. A solvent (e.g., toluene) and the ethylating agent are added, and the mixture is heated to the specified temperature. Upon completion, the reaction is cooled, diluted with an organic solvent, filtered, and the filtrate is concentrated. The residue is then purified by chromatography.
Logical Workflow and Decision Making
The selection of an appropriate catalyst system depends on a variety of factors, including cost constraints, required purity, thermal stability of the substrate, and the scale of the synthesis. The following diagram illustrates a logical workflow for choosing a catalyst for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Some Insights into the Use of Heterogeneous Copper Catalysts in the Hydroprocessing of Levulinic Acid | MDPI [mdpi.com]
- 7. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions [mdpi.com]
- 10. Asymmetric phase-transfer catalysis [ouci.dntb.gov.ua]
- 11. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
Benchmarking the performance of 1-Bromo-2-ethoxy-4-nitrobenzene in specific synthetic transformations
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is paramount. 1-Bromo-2-ethoxy-4-nitrobenzene stands as a key intermediate, offering a versatile scaffold for a variety of synthetic transformations. Its utility is primarily defined by the presence of a reactive bromine atom, an electron-withdrawing nitro group, and an ethoxy substituent, which collectively influence its reactivity and positional selectivity in cross-coupling reactions.
This guide provides a comprehensive performance benchmark of this compound in five key synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, Sonogashira coupling, and Ullmann condensation. The performance is compared with its chloro and iodo analogs, where available, to offer a clearer perspective on its relative reactivity and utility. The data presented is a synthesis of literature findings on the target molecule and its close structural analog, 1-bromo-4-nitrobenzene, to provide a robust comparative framework.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryl compounds. The performance of this compound in this reaction is benchmarked against its chloro and iodo analogs, highlighting the expected trend in reactivity (I > Br > Cl).
Table 1: Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Data not available |
| 1-Bromo-4-nitrobenzene[1] | GO@NHC-Pd | K₂CO₃ | EtOH/H₂O | 80 | 2 | 95 |
| 1-Chloro-4-nitrobenzene | Requires more active catalyst/ligand | Generally lower | ||||
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | RT - 80 | <12 | Typically >90% |
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of an aryl bromide is as follows:
-
To a flask are added the aryl bromide (1.0 eq.), phenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
A degassed solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the specified time, monitoring progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The electron-withdrawing nitro group in this compound generally facilitates this reaction.
Table 2: Performance in Buchwald-Hartwig Amination with Morpholine
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 10-24 | Data not available |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 80 | 3 | 98 |
| 1-Chloro-4-nitrobenzene | Requires more active catalyst/ligand | Generally lower | ||||
| 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | <12 | Typically >90% |
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination is as follows:
-
In a glovebox, a flask is charged with the aryl bromide (1.0 eq.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).
-
The amine (e.g., morpholine, 1.2 eq.) and solvent (e.g., anhydrous toluene) are added.
-
The flask is sealed and the mixture is heated to the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction progress is monitored by TLC or GC-MS.
-
After cooling, the reaction mixture is partitioned between water and an organic solvent (e.g., diethyl ether).
-
The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Workflow for a typical Buchwald-Hartwig amination reaction.
Heck Reaction
The Heck reaction facilitates the formation of carbon-carbon bonds between an aryl halide and an alkene. The electron-deficient nature of this compound makes it a suitable substrate for this transformation.
Table 3: Performance in Heck Reaction with Styrene
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 12 | Data not available |
| 1-Bromo-4-nitrobenzene[2] | Pd-NHC complex | Na₂CO₃ | DMA | 50 | 1 | ~99 |
| 1-Chloro-4-nitrobenzene | Requires more forcing conditions | Generally lower | ||||
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | Et₃N | DMF | 100 | <12 | Typically high |
Experimental Protocol: Heck Reaction
A general procedure for the Heck reaction is as follows:
-
A flask is charged with the aryl bromide (1.0 eq.), the alkene (e.g., styrene, 1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
A suitable solvent (e.g., DMF or DMA) is added.
-
The mixture is degassed and then heated under an inert atmosphere to the specified temperature (typically 100-140 °C).
-
Reaction progress is monitored by TLC or GC-MS.
-
After cooling, the reaction mixture is filtered, and the filtrate is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.
Table 4: Performance in Sonogashira Coupling with Phenylacetylene
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 4-12 | Data not available |
| 1-Bromo-4-nitrobenzene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | 4 | 70 |
| 1-Chloro-4-nitrobenzene | Generally unreactive under standard conditions | Low to no yield | ||||
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT - 50 | <6 | Typically >90% |
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling is as follows:
-
To a flask containing the aryl bromide (1.0 eq.) and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) is added a solution of the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) in a suitable solvent (e.g., THF or DMF).
-
A base (e.g., triethylamine) is added, followed by the terminal alkyne (e.g., phenylacetylene, 1.2 eq.).
-
The reaction mixture is stirred at the specified temperature under an inert atmosphere until completion.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. This reaction typically requires higher temperatures compared to palladium-catalyzed couplings.[3]
Table 5: Performance in Ullmann Condensation with Phenol
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | CuI / L-proline | K₂CO₃ | DMSO | 120-150 | 24 | Data not available |
| 1-Bromo-4-nitrobenzene | Cu₂O | Cs₂CO₃ | NMP | 160 | 12 | Moderate to Good |
| 1-Chloro-4-nitrobenzene | Requires higher temperatures and is less efficient | Generally lower | ||||
| 1-Iodo-4-nitrobenzene | CuI | K₂CO₃ | DMF | 140-150 | 12-24 | Good |
Experimental Protocol: Ullmann Condensation
A general procedure for the Ullmann condensation is as follows:
-
A flask is charged with the aryl bromide (1.0 eq.), the phenol (1.5 eq.), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline, 20-40 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
A high-boiling polar solvent (e.g., DMSO or NMP) is added.
-
The mixture is heated to a high temperature (typically 120-180 °C) for an extended period.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated, and the crude product is purified.
General reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a valuable and reactive substrate for a range of important synthetic transformations. Its performance, particularly in palladium-catalyzed cross-coupling reactions, is generally robust due to the presence of the electron-withdrawing nitro group which facilitates the initial oxidative addition step. While specific quantitative data for this exact molecule is not always available, comparisons with its close analog, 1-bromo-4-nitrobenzene, and the general reactivity trends of aryl halides provide a strong indication of its utility. For transformations requiring milder conditions or higher reactivity, the corresponding iodo-analog would be the preferred choice, whereas the chloro-analog would necessitate more forcing conditions and specialized catalyst systems. This guide serves as a foundational resource for researchers to inform their selection of starting materials and to design efficient synthetic strategies.
References
Safety Operating Guide
Essential Safety and Operational Guide for 1-Bromo-2-ethoxy-4-nitrobenzene
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical information for the handling and disposal of 1-Bromo-2-ethoxy-4-nitrobenzene. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Immediate Precautions
Potential Hazards Include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[5][6][7][8]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][5][6][7][8]
-
Respiratory Irritation: May cause respiratory irritation.[5][7]
-
Carcinogenicity and Mutagenicity: Many nitroaromatic compounds are suspected or established carcinogens and mutagens.[3][4]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[7]
Immediate Actions in Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation occurs.[1][5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned experimental protocol.
| Task | Required Personal Protective Equipment |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | - Chemical splash goggles- Nitrile or neoprene gloves (double-gloving recommended)- Laboratory coat- Closed-toe shoes |
| High-Volume Handling or Operations with Splash Potential | - Chemical splash goggles and a face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over a laboratory coat- Closed-toe, chemical-resistant footwear |
| Operations with Potential for Aerosol or Dust Generation | - All PPE for high-volume handling- A properly fitted NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates |
Operational Plan: Step-by-Step Handling Procedures
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Personal Protective Equipment (PPE) Donning: Before entering the designated work area, don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
Close the container immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately sized and vented if any reaction or off-gassing is anticipated.
-
-
Reactions and Experimental Work:
-
Conduct all reactions in appropriate glassware within the fume hood.
-
Maintain clear and accurate labeling of all containers.
-
Continuously monitor the experiment for any unexpected changes.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect contaminated consumables (e.g., gloves, weighing paper, paper towels) in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions and reaction mixtures containing the compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store hazardous waste in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[5][9]
Workflow Diagram
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
